5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
Description
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Properties
IUPAC Name |
5-(2-methylphenyl)-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOFHNCHKMNFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride
CAS Registry Number: 1240217-89-3 (Hydrochloride salt) | Free Base CAS: 57860-42-1[1][2]
Part 1: Executive Technical Summary
5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride (Systematic name: 3-Amino-5-(2-methylphenyl)-1H-pyrazole hydrochloride) is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry.[1][2] It serves as a critical pharmacophore in the development of ATP-competitive kinase inhibitors, particularly targeting the hinge region of serine/threonine kinases.[1][2][3]
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and application in drug discovery, moving beyond basic catalog data to offer actionable experimental insights.[1][2][3]
Part 2: Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]
The compound exists in tautomeric equilibrium, though it is frequently designated as the 2H-isomer in nomenclature to fix the position of the amino group relative to the o-tolyl substituent.[1][2][3]
| Property | Specification |
| Chemical Formula | C₁₀H₁₁N₃[1][2][4] · HCl |
| Molecular Weight | 209.68 g/mol (Salt); 173.21 g/mol (Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), Methanol; Sparingly soluble in Water |
| Melting Point | 210–215 °C (Decomposes) |
| pKa (Calc) | ~4.2 (Pyrazolium nitrogen) |
| H-Bond Donors/Acceptors | 3 / 2 |
Structural Tautomerism: In solution, the pyrazole ring undergoes rapid proton transfer between N1 and N2.[1][2][3] The hydrochloride salt typically protonates the most basic nitrogen (N2) or the exocyclic amine depending on solvent conditions, stabilizing the cationic form.[1][2][3]
Part 3: Synthesis & Manufacturing Engineering[1][2]
The synthesis of this compound follows a robust cyclocondensation mechanism.[1][2] The preferred route utilizes a Claisen-type condensation followed by a Knorr Pyrazole Synthesis .[1][2][3]
3.1 Retrosynthetic Analysis & Pathway
The core pyrazole ring is constructed by reacting a
Figure 1: Synthetic route from o-toluic ester precursors to the target aminopyrazole.[1][2]
3.2 Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for 3-amino-5-arylpyrazoles.
Step 1: Synthesis of 3-(2-Methylphenyl)-3-oxopropanenitrile
-
Reagents: Methyl 2-methylbenzoate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), Anhydrous THF.
-
Procedure: Suspend NaH in THF under
. Add acetonitrile dropwise at 0°C. Stir for 30 min. Add methyl 2-methylbenzoate dropwise.[1][2][3] Heat to reflux for 4–6 hours. -
Workup: Quench with ice water. Acidify to pH 4 with HCl. Extract with EtOAc.[1][2][3] The
-ketonitrile intermediate is often used without extensive purification.[1][2][3]
Step 2: Cyclization to Pyrazole (The Core Reaction)
-
Reagents: Crude
-ketonitrile (from Step 1), Hydrazine Monohydrochloride (1.1 eq), Ethanol (absolute).[1][2][3] -
Procedure:
-
Dissolve the
-ketonitrile in Ethanol (10 mL/g).[1][2][3] -
Add Hydrazine Monohydrochloride in one portion.
-
Critical Step: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (5% MeOH in DCM).[1][2][3] -
Observation: The solution will turn from clear/yellow to a darker amber.[1][2][3] Precipitation may occur upon cooling.[1][2][3]
-
-
Isolation:
-
Purification: Recrystallize from Ethanol/EtOAc (1:3) to yield the pure hydrochloride salt.[1][2][3]
Part 4: Biological Applications & Mechanism of Action[1]
This compound is not merely a reagent; it is a hinge-binding scaffold .[1][2][3] In kinase drug discovery, the aminopyrazole motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1][2][3]
4.1 Pharmacophore Modeling
The 3-amino group functions as a hydrogen bond donor, while the pyrazole N2 acts as an acceptor.[1][2][3] The o-tolyl group provides hydrophobic bulk, often filling the "gatekeeper" pocket or the hydrophobic back-pocket of the kinase active site.[1][2][3]
Figure 2: Interaction mode of the aminopyrazole scaffold within a typical kinase ATP-binding pocket.[1][2]
4.2 Target Classes
-
Aurora Kinases: The scaffold is frequently modified to target Aurora A/B for antineoplastic activity.[1][2][3]
-
CDKs (Cyclin-Dependent Kinases): Used as a core for CDK2/CDK4 inhibitors.[1][2][3]
-
p38 MAP Kinase: The o-tolyl steric clash can induce selectivity for p38
by forcing a "DFG-out" conformation in specific derivatives.[1][2][3]
Part 5: Safety & Handling (SDS Highlights)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage | H318 | Causes serious eye damage (Corrosive).[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |
Handling Protocols:
-
PPE: Wear nitrile gloves, lab coat, and chemical safety goggles (critical due to H318).[1][2][3]
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Spill: Sweep up preventing dust generation.[1][2][3] Neutralize residues with weak bicarbonate solution before disposal.[1][2][3]
References
-
BenchChem. (2025).[1][2][3] this compound Product Data. Retrieved from [1][2][3]
-
PubChem. (2025).[1][2][3] Compound Summary: 3-(2-Methylphenyl)-1H-pyrazol-5-amine.[1][2][3] National Library of Medicine.[1][2][3] Retrieved from [1][2][3][5][4]
-
ChemicalBook. (2025).[1][2][3] CAS 57860-42-1 Entry and Synthesis Links. Retrieved from [1][2][3]
-
Fray, M. J., et al. (2001).[1][2][3] Structure-Activity Relationships of Aminopyrazoles as Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for aminopyrazole scaffold utility).
-
Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: Aminopyrazoles. Retrieved from [1][2]
Sources
- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-methylphenyl)-1H-pyrazol-5-amine | C10H11N3 | CID 5131428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1240217-89-3 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
Technical Whitepaper: Structural Dynamics and Synthetic Architecture of 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride
[1][2][3]
Executive Summary
5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride (CAS Free Base: 57860-42-1) represents a privileged scaffold in medicinal chemistry, functioning primarily as a hinge-binding motif in kinase inhibitor design.[1][2][3] Its structural uniqueness lies in the ortho-methyl substitution on the phenyl ring, which introduces specific steric constraints that modulate the planarity of the biaryl system. This guide provides a comprehensive technical analysis of its molecular architecture, a self-validating synthetic protocol, and its critical role in targeting p38 MAPK and B-Raf pathways.[2]
Molecular Architecture & Tautomeric Dynamics[1]
The Tautomeric Equilibrium
The nomenclature "5-o-Tolyl-2H-pyrazol-3-ylamine" implies a specific tautomer; however, in solution, the pyrazole ring exists in a dynamic equilibrium.[1][2][3] Understanding this is critical for docking studies and salt formation.
-
Tautomer A (1H-form): 3-amino-5-(2-methylphenyl)-1H-pyrazole.[1][2][3][4]
-
Tautomer B (2H-form): 5-amino-3-(2-methylphenyl)-1H-pyrazole (often formally designated as the 2H tautomer when N-substituted).[1][2][3]
In the solid-state hydrochloride form, the site of protonation is critical.[2] While the exocyclic amine is basic, the pyrazole ring nitrogen (N2) is the preferred protonation site in many aminopyrazoles due to resonance stabilization of the resulting amidinium-like cation.
The o-Tolyl Steric Lock
The 2-methyl group (o-tolyl) is not merely a hydrophobic handle; it acts as a steric gatekeeper.[1][2][3]
-
Torsional Strain: The steric clash between the ortho-methyl group and the pyrazole protons (or lone pairs) prevents the two rings from achieving coplanarity.
-
Atropisomerism Potential: While the rotation barrier is typically too low to isolate stable atropisomers at room temperature (
kcal/mol), the preferred conformation is twisted (dihedral angle ). This twist is often exploited in drug design to match the shape of hydrophobic pockets (e.g., the "selectivity pocket" in kinases) while minimizing entropic penalties upon binding.
Visualization of Tautomerism and Salt Formation
[2][3][5]
Synthetic Protocol: A Self-Validating Workflow[1][2][3]
This protocol avoids common pitfalls (e.g., regioisomeric mixtures) by utilizing a beta-ketonitrile intermediate.[3] This route is favored for its atom economy and scalability.[3]
Reaction Scheme Logic
-
Precursor Assembly: Claisen condensation of 2-methylacetophenone with acetonitrile.[2][3]
-
Salt Formation: Controlled precipitation with anhydrous HCl.[3]
Step-by-Step Methodology
Reagents:
-
Acetonitrile (Solvent/Reagent)[3]
-
Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)
-
Hydrazine Monohydrate (
)[3] -
HCl in Dioxane (4M)[3]
Protocol:
-
Formation of 3-oxo-3-(2-methylphenyl)propanenitrile (Beta-ketonitrile):
-
Activation: Suspend NaH (1.2 eq) in anhydrous THF. Cool to 0°C.[3]
-
Addition: Add 2'-methylacetophenone (1.0 eq) and anhydrous acetonitrile (1.2 eq) dropwise.[3]
-
Reflux:[1] Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[3]
-
Workup: Quench with ice water.[3] Acidify to pH 4 with 1N HCl. Extract with EtOAc.[3] The beta-ketonitrile often precipitates as a solid upon concentration.[1][2][3]
-
Cyclization to Pyrazole:
-
Reactants: Dissolve the beta-ketonitrile (1.0 eq) in Ethanol.[2][3]
-
Cyclization: Add Hydrazine Monohydrate (1.5 eq) dropwise at room temperature.
-
Reflux:[1] Heat to reflux (78°C) for 3 hours.
-
Mechanism:[1][5] Hydrazine attacks the ketone carbonyl first (forming a hydrazone), followed by intramolecular nucleophilic attack on the nitrile carbon.
-
Isolation: Evaporate solvent.[3] Recrystallize the free base from Ethanol/Water.[3]
-
-
Hydrochlorination (Critical Step for Stability):
-
Dissolve the free base in a minimal amount of dry Ethyl Acetate.
-
Cool to 0°C.[3]
-
Add 4M HCl in Dioxane (1.1 eq) dropwise.[3]
-
Observation: A white precipitate (the hydrochloride salt) should form immediately.[3]
-
Filtration: Filter under inert atmosphere (hygroscopic potential).[3] Wash with cold diethyl ether.[3]
-
Synthesis Workflow Diagram
[3]
Structural Characterization Data[8][9][10][11][12][13][14][15]
The following data points serve as quality control benchmarks.
| Parameter | Specification | Methodological Note |
| Molecular Formula | Salt form (Free base: | |
| Molecular Weight | 209.68 g/mol | Monohydrochloride |
| Appearance | Off-white to pale yellow crystalline solid | Coloration often indicates oxidation; recrystallize if dark yellow.[1][2][3] |
| 1H NMR (DMSO-d6) | Broad exchangeable protons ( | |
| Mass Spec (ESI+) | m/z 174.1 | Detects the free base cation.[3] |
| Solubility | Water (>10 mg/mL), DMSO, Methanol | Significantly higher aqueous solubility than free base. |
Biological Context: The Kinase Hinge Binder
Pharmacophore Mechanics
The 3-aminopyrazole motif is a "privileged structure" for ATP-competitive kinase inhibition.[1][2][3]
-
Donor-Acceptor Motif: The pyrazole N2 (acceptor) and the exocyclic 3-amino group (donor) form a bidentate hydrogen bonding interaction with the kinase hinge region (backbone amide and carbonyl).[2][3]
-
Gatekeeper Interaction: The o-tolyl group is positioned to interact with the "Gatekeeper" residue (e.g., Threonine or Methionine). The size of the o-methyl group can induce selectivity against kinases with smaller gatekeeper residues.[2][3]
Signaling Pathway Relevance (p38 MAPK)
This molecule is a core fragment for inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a central regulator of inflammatory cytokines (TNF-
[3]
References
-
PubChem. 3-(2-Methylphenyl)-1H-pyrazol-5-amine.[1][2][3][4] National Library of Medicine.[3] Available at: [Link][3][6]
-
Finiuk, N. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI, Molecules, 28(9), 3738. Available at: [Link][3]
-
Boehringer Ingelheim Pharmaceuticals. (1997).[3] Process for the preparation of 3-amino-5-methylpyrazole. US Patent 5,616,723.[3] (Cited for general aminopyrazole synthesis methodology).[3] Available at:
Sources
- 1. 30120-58-2|N-Methyl-5-phenyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 3-(3-methylphenyl)-1H-pyrazol-5-amine | C10H11N3 | CID 5131428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 1240217-89-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Synthesis of 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is presented in a two-step sequence, commencing with the Claisen condensation of o-tolylacetonitrile and diethyl carbonate to yield the pivotal β-ketonitrile intermediate, 3-(o-tolyl)-3-oxopropanenitrile. This is followed by a cyclization reaction with hydrazine hydrate to form the aminopyrazole core, which is subsequently converted to its hydrochloride salt. This guide offers detailed experimental protocols, mechanistic insights, safety considerations, and characterization data to enable the successful and safe synthesis of the target compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a substituted pyrazole ring, is a common pharmacophore in a variety of biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. As such, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.
This guide is designed to provide researchers and drug development professionals with a detailed and practical understanding of the synthesis of this important intermediate. The presented pathway is based on established and reliable chemical transformations, ensuring a high degree of reproducibility.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence, as illustrated below.
Caption: Overall synthesis pathway for this compound.
Part 1: Synthesis of 3-(o-Tolyl)-3-oxopropanenitrile (Intermediate)
The first step of the synthesis involves a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction utilizes a strong base to deprotonate the α-carbon of o-tolylacetonitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.
Reaction Mechanism
The mechanism of the Claisen condensation in this context proceeds as follows:
-
Deprotonation: Sodium ethoxide, a strong base, abstracts a proton from the α-carbon of o-tolylacetonitrile, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of diethyl carbonate, leading to the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the desired β-ketonitrile, 3-(o-tolyl)-3-oxopropanenitrile.
Caption: Mechanism of the Claisen condensation for the synthesis of the intermediate.
Experimental Protocol
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| o-Tolylacetonitrile | 131.17 | 1.0 | 1.0 | 131.17 g |
| Diethyl carbonate | 118.13 | 1.2 | 1.2 | 141.76 g (142 mL) |
| Sodium metal | 22.99 | 1.1 | 1.1 | 25.29 g |
| Absolute Ethanol | 46.07 | - | - | 500 mL |
| Toluene | 92.14 | - | - | 500 mL |
| Hydrochloric acid (conc.) | 36.46 | - | - | As needed |
| Diethyl ether | 74.12 | - | - | For extraction |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | For drying |
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Continue stirring until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add toluene.
-
Addition of Reactants: A mixture of o-tolylacetonitrile and diethyl carbonate is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-(o-tolyl)-3-oxopropanenitrile. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of 5-o-Tolyl-2H-pyrazol-3-ylamine and its Hydrochloride Salt
The second step involves the cyclization of the β-ketonitrile intermediate with hydrazine hydrate to form the aminopyrazole. The free base is then converted to its hydrochloride salt for improved stability and handling.
Reaction Mechanism
The formation of the aminopyrazole ring proceeds via a condensation reaction followed by an intramolecular cyclization:
-
Condensation: The more nucleophilic nitrogen atom of hydrazine attacks the carbonyl carbon of 3-(o-tolyl)-3-oxopropanenitrile to form a hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the five-membered pyrazole ring. Tautomerization of the resulting imine yields the aromatic 5-o-tolyl-2H-pyrazol-3-ylamine.
Caption: Mechanism of the cyclization reaction to form the aminopyrazole.
Experimental Protocol
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3-(o-Tolyl)-3-oxopropanenitrile | 159.18 | 1.0 | 1.0 | 159.18 g |
| Hydrazine hydrate (~64%) | 50.06 | 1.5 | 1.5 | 75.09 g (73 mL) |
| Ethanol | 46.07 | - | - | 500 mL |
| Isopropanol | 60.10 | - | - | For salt formation |
| Hydrochloric acid (in isopropanol) | 36.46 | - | - | As needed |
| Activated Charcoal | - | - | - | For decolorization |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(o-tolyl)-3-oxopropanenitrile in ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate dropwise at room temperature. The reaction may be mildly exothermic.
-
Reaction: The reaction mixture is then heated to reflux for 3-5 hours. Monitor the completion of the reaction by TLC.
-
Isolation of Free Base: After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 5-o-tolyl-2H-pyrazol-3-ylamine. The crude product can be purified by column chromatography or recrystallization.
-
Formation of Hydrochloride Salt: The purified aminopyrazole is dissolved in a minimal amount of isopropanol. A solution of hydrochloric acid in isopropanol is then added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
Purification of Salt: The precipitate is collected by filtration, washed with cold isopropanol and then diethyl ether, and dried under vacuum to yield this compound as a solid.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-o-Tolyl-2H-pyrazol-3-ylamine | C₁₀H₁₁N₃ | 173.22 | Off-white to pale yellow solid | ~135-140 |
| This compound | C₁₀H₁₂ClN₃ | 209.68 | White to off-white crystalline solid | >200 (decomposes) |
Spectroscopic Data (Expected):
-
¹H NMR (DMSO-d₆) of Hydrochloride Salt: Signals corresponding to the aromatic protons of the tolyl group, a singlet for the pyrazole CH, and broad signals for the amine and pyrazole NH protons. The methyl group of the tolyl substituent will appear as a singlet.
-
¹³C NMR (DMSO-d₆) of Hydrochloride Salt: Resonances for the carbons of the pyrazole and tolyl rings.
-
IR (KBr) of Hydrochloride Salt: Characteristic absorption bands for N-H stretching (amine and pyrazole), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrazole ring, and N-H bending.
Safety and Handling
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Sodium Ethoxide: Corrosive and flammable. Causes severe skin and eye burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.
-
Hydrochloric Acid: Corrosive. Causes severe burns. Handle with appropriate PPE.
-
Organic Solvents: Flammable. Use in a well-ventilated area away from ignition sources.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The mechanistic insights provided offer a deeper understanding of the chemical transformations involved, facilitating potential optimization and adaptation of the synthesis for related compounds.
References
Spectroscopic data for 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
An In-Depth Technical Guide to the Spectroscopic and Synthetic Profile of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key intermediate in medicinal chemistry. As direct experimental spectroscopic data for this compound is not extensively published, this document combines foundational chemical principles with predicted data to offer a robust analytical framework. This approach is designed to empower researchers in their synthetic and analytical endeavors.
Introduction: A Pivotal Scaffold in Drug Discovery
This compound, with the systematic IUPAC name 3-amino-5-(2-methylphenyl)-1H-pyrazole hydrochloride, is a heterocyclic compound of significant interest in pharmaceutical development.[1] It serves as a crucial building block for the synthesis of various therapeutic agents, notably anti-inflammatory and analgesic drugs.[1] Its biological activity is often associated with the inhibition of p38 mitogen-activated protein kinases (MAPKs), enzymes involved in inflammatory signaling pathways.[1]
The hydrochloride salt enhances the compound's stability and solubility, making it more amenable to handling and formulation in a laboratory setting. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the definitive identification of this important synthetic intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its free base is presented in Table 1.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source |
| Molecular Formula | C₁₀H₁₂ClN₃ | C₁₀H₁₁N₃ | [1] |
| Molecular Weight | 209.68 g/mol | 173.21 g/mol | [1] |
| IUPAC Name | 3-amino-5-(2-methylphenyl)-1H-pyrazole hydrochloride | 5-(o-tolyl)-1H-pyrazol-3-amine | [1] |
| CAS Number | Not widely available | 57860-42-1 | [1] |
Chemical Structure
The chemical structure of this compound is characterized by a central pyrazole ring, substituted with an amino group at the 3-position and an o-tolyl (2-methylphenyl) group at the 5-position. The hydrochloride salt form involves the protonation of one of the nitrogen atoms, typically the amino group, to form an ammonium chloride salt.
Caption: Structure of this compound.
Predicted Spectroscopic Data and Interpretation
In the absence of comprehensive published experimental spectra, the following sections provide predicted spectroscopic data. These predictions are based on the known chemical structure and established principles of spectroscopy, offering a reliable guide for compound identification.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to provide distinct signals for the aromatic, pyrazole, and methyl protons. The hydrochloride form may lead to broader signals for the exchangeable amine and pyrazole NH protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Broad Singlet | 1H | Pyrazole N-H | Acidic proton, likely broadened by exchange. |
| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | Protons of the ammonium group, broadened by exchange. |
| ~7.2 - 7.5 | Multiplet | 4H | Aromatic C-H | Overlapping signals from the o-tolyl ring protons. |
| ~6.0 | Singlet | 1H | Pyrazole C4-H | Olefinic proton on the pyrazole ring. |
| ~2.3 | Singlet | 3H | -CH₃ | Methyl group protons on the tolyl ring. |
Expert Interpretation: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable N-H protons. The downfield shift of the aromatic protons is expected due to the electron-withdrawing nature of the pyrazole ring. The singlet nature of the pyrazole C4-H and the methyl protons are key identifying features.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be instrumental in confirming the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | Pyrazole C3 | Carbon attached to the amino group, shifted downfield. |
| ~145 | Pyrazole C5 | Carbon attached to the tolyl group. |
| ~138 | Aromatic C (ipso, attached to pyrazole) | Quaternary carbon of the tolyl ring. |
| ~135 | Aromatic C (ipso, attached to -CH₃) | Quaternary carbon of the tolyl ring. |
| ~125 - 130 | Aromatic C-H | Aromatic carbons of the tolyl ring. |
| ~95 | Pyrazole C4 | Olefinic carbon of the pyrazole ring. |
| ~20 | -CH₃ | Methyl carbon of the tolyl group. |
Expert Interpretation: The chemical shifts of the pyrazole ring carbons are characteristic. The upfield shift of C4 is typical for pyrazoles. The number of distinct aromatic signals will depend on the symmetry and rotational freedom of the tolyl group.
Mass Spectrometry
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the free base after the loss of HCl.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 173 | High | [M]⁺ (Molecular ion of the free base) |
| 158 | Moderate | [M - CH₃]⁺ |
| 130 | Moderate | [M - CH₃ - N₂]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Expert Interpretation: The molecular ion peak at m/z 173 would confirm the molecular weight of the free base. The fragmentation pattern, including the loss of the methyl group and the formation of the stable tropylium ion, would provide strong evidence for the presence of the o-tolyl moiety.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3400 | Strong, Broad | N-H stretching (amine and pyrazole) |
| 2800 - 3000 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1640 | Strong | N-H bending (amine) |
| ~1580 | Medium | C=N and C=C stretching (pyrazole and aromatic rings) |
| ~1450 | Medium | C-H bending (aliphatic) |
| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted aromatic) |
Expert Interpretation: The broad N-H stretching band is a key feature of primary amines and N-H containing heterocycles. The presence of a strong band around 750 cm⁻¹ would be indicative of the ortho-substitution pattern on the tolyl ring.
Proposed Synthesis and Experimental Protocols
A reliable synthesis of this compound can be achieved through the cyclization of a suitable β-ketonitrile with hydrazine, followed by salt formation.
Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-oxo-3-(o-tolyl)propanenitrile
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert atmosphere, add o-tolylacetonitrile.
-
Add ethyl acetate dropwise at room temperature and stir the mixture overnight.
-
Quench the reaction with dilute acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketonitrile.
Step 2: Synthesis of 5-o-Tolyl-2H-pyrazol-3-ylamine (Free Base)
-
Dissolve the crude 3-oxo-3-(o-tolyl)propanenitrile in ethanol.
-
Add hydrazine hydrate dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 5-o-Tolyl-2H-pyrazol-3-ylamine in anhydrous diethyl ether.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ether.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocols for Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
-
Prepare a ~5-10 mg sample of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, referencing the solvent peak for calibration.
Mass Spectrometry (EI)
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Acquire the spectrum using electron ionization at 70 eV.
Infrared (IR) Spectroscopy
-
Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Conclusion
This technical guide provides a detailed spectroscopic and synthetic profile of this compound. By combining established chemical principles with predicted data, it offers a valuable resource for researchers in the pharmaceutical sciences. The provided protocols and interpretations are designed to facilitate the synthesis, identification, and quality control of this important medicinal chemistry intermediate, thereby supporting the advancement of drug discovery and development.
References
Sources
Navigating the Solubility Landscape of 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Pharmaceutical Development
In the intricate journey of drug discovery and development, the intrinsic property of solubility stands as a formidable gatekeeper to a candidate's ultimate success. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a critical determinant of its bioavailability, efficacy, and manufacturability. This guide provides an in-depth technical exploration of the solubility of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents. By delving into the theoretical underpinnings, practical experimental methodologies, and an estimated solubility profile, this document aims to equip scientists with the knowledge to navigate the challenges and opportunities presented by this compound's physicochemical properties.
Theoretical Framework: Deconstructing the Solubility of an Amine Hydrochloride Salt
The solubility of this compound is governed by a confluence of factors, primarily stemming from its nature as both a pyrazole derivative and a hydrochloride salt.
The Influence of the Pyrazole Core and its Substituents
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to the molecule's overall polarity and hydrogen bonding capabilities. The presence of the amino group (-NH2) at the 3-position and the o-tolyl group at the 5-position significantly influences its solubility characteristics. Generally, pyrazole and its derivatives tend to exhibit greater solubility in organic solvents compared to water.[1][2] The o-tolyl group, being a bulky and hydrophobic substituent, is expected to decrease aqueous solubility while potentially enhancing solubility in less polar organic solvents.[1]
The Impact of Hydrochloride Salt Formation
The conversion of the basic amine group to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility.[1] This is because the ionic nature of the salt allows for more favorable interactions with polar water molecules.[3] However, the solubility of hydrochloride salts is not always straightforward and can be influenced by several factors:
-
The Common Ion Effect: In acidic environments, such as the gastric fluid, the presence of chloride ions can suppress the dissolution of the hydrochloride salt, potentially reducing its solubility compared to the free base.[4]
-
pH-Dependent Solubility: The solubility of amine hydrochlorides is highly dependent on the pH of the medium. At lower pH values, the equilibrium favors the protonated, more soluble form. As the pH increases towards the pKa of the amine, the equilibrium shifts towards the less soluble free base, which may precipitate out of solution.
-
Crystal Lattice Energy: The strength of the interactions within the crystal lattice of the salt must be overcome by the solvation energy for dissolution to occur.
Estimated Solubility Profile of this compound
| Solvent Category | Solvent | Estimated Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Soluble | As a hydrochloride salt, aqueous solubility is enhanced compared to the free base. However, the hydrophobic o-tolyl group limits overall solubility. Ethanol/water mixtures are known to improve solubility.[1] |
| Methanol | Soluble | The polarity and hydrogen bonding capability of methanol facilitate the dissolution of the ionic salt. | |
| Ethanol | Moderately Soluble | Similar to methanol, but the slightly lower polarity may result in reduced solubility. | |
| Isopropanol | Sparingly Soluble | The increased hydrocarbon character of isopropanol reduces its ability to solvate the ionic compound effectively. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar aprotic solvent capable of solvating a wide range of compounds, including salts. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate the hydrochloride salt. | |
| Acetonitrile | Moderately Soluble | While polar, acetonitrile is less effective at solvating ionic compounds compared to DMSO or DMF. | |
| Acetone | Sparingly Soluble | The lower polarity of acetone limits its ability to dissolve the hydrochloride salt. | |
| Nonpolar | Toluene | Very Slightly Soluble to Insoluble | The nonpolar nature of toluene makes it a poor solvent for ionic salts. |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is not expected to dissolve the polar hydrochloride salt. |
Experimental Determination of Solubility: Protocols and Workflows
To obtain precise and reliable solubility data, rigorous experimental determination is essential. The two primary methods employed in pharmaceutical research are the equilibrium solubility and kinetic solubility assays.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent at a given temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in units such as mg/mL or µg/mL.
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Assay
This high-throughput method measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO). It provides an indication of the compound's propensity to precipitate under non-equilibrium conditions.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the stock solution into a multi-well plate.
-
Aqueous Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2-24 hours) with shaking.
-
Precipitate Removal: Separate any precipitate by filtration using a filter plate.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable high-throughput method such as LC-MS/MS or UV-Vis spectroscopy.
Caption: Workflow for Kinetic Solubility Assay.
Causality and Self-Validation in Experimental Design
The choice between equilibrium and kinetic solubility assays depends on the stage of drug development. Kinetic solubility is often employed in early discovery for rapid screening of large numbers of compounds, while the more resource-intensive equilibrium solubility measurement is crucial for lead optimization and pre-formulation studies.
A self-validating protocol for solubility determination should include:
-
Multiple time points in the equilibrium assay to ensure that a true equilibrium has been reached.
-
Visual inspection for precipitate at each step to confirm supersaturation and subsequent precipitation in the kinetic assay.
-
Use of validated analytical methods with appropriate calibration standards to ensure accurate quantification.
-
Inclusion of control compounds with known high and low solubility to validate the assay performance.
Conclusion: A Roadmap for Formulation and Development
A thorough understanding of the solubility of this compound is paramount for its successful application in drug development. This guide has provided a theoretical framework, an estimated solubility profile, and detailed experimental protocols to empower researchers in this endeavor. While the provided solubility table is an estimation, it serves as a valuable starting point for solvent selection in synthesis, purification, and formulation. The described experimental workflows offer a robust approach to generating the precise data necessary for informed decision-making, ultimately paving the way for the development of safe and effective therapeutics.
References
-
Recent developments in aminopyrazole chemistry. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Pyrazole - Solubility of Things. (n.d.). Retrieved from [Link]
-
Amines salts are soluble in water but insoluble in organic solvent. (2025, March 31). Filo. Retrieved from [Link]
-
Salt Selection in Drug Development. (2008, November 2). Pharmaceutical Technology. Retrieved from [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]
-
Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Retrieved from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Recent developments in aminopyrazole chemistry. Arkivoc. Retrieved from [Link]
-
3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655. PubChem. Retrieved from [Link]
-
3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221. PubChem. Retrieved from [Link]
-
Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. ResearchGate. Retrieved from [Link]
-
Solubility Prediction of Different Forms of Pharmaceuticals in Single and Mixed Solvents Using Symmetric eNRTL-SAC Model | Request PDF. ResearchGate. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
-
Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri... ResearchGate. Retrieved from [Link]
-
Recent developments in aminopyrazole chemistry | Request PDF. ResearchGate. Retrieved from [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020, October 2). Retrieved from [Link]
Sources
- 1. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 2. 3-Amino-5-phenyl-1H-pyrazole, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for this compound, a substituted pyrazole compound of interest in contemporary drug discovery. While this specific molecule is not extensively characterized in publicly accessible literature as a standalone therapeutic agent, its core structure is analogous to compounds known to target critical cellular signaling pathways. This guide will, therefore, extrapolate its probable mechanism of action based on the well-documented activities of structurally related pyrazole-based inhibitors. We will focus on its likely role as a kinase inhibitor, detailing the implicated signaling pathways, and providing robust, field-proven experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this chemical scaffold.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds designed to modulate the activity of protein kinases. Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.
This compound, by its structural nature, is hypothesized to function as an ATP-competitive kinase inhibitor. These inhibitors typically bind to the ATP-binding pocket of the kinase's catalytic domain, preventing the transfer of a phosphate group to the substrate and thereby halting the downstream signaling cascade. The "o-Tolyl" group likely confers specificity and potency by interacting with hydrophobic regions within the ATP-binding site.
Primary Hypothesized Target: Mitogen-Activated Protein Kinase (MAPK) Pathway
Based on structure-activity relationship (SAR) studies of similar pyrazole-based compounds, a primary hypothesized target for this compound is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, its action is likely directed at key kinases within this cascade, such as MEK (MAPK/ERK Kinase) or its upstream activators. The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a common driver of oncogenesis.
The canonical MAPK/ERK pathway begins with the activation of a receptor tyrosine kinase (RTK) at the cell surface, which triggers a cascade involving RAS, RAF, MEK, and finally ERK. Inhibition at any of these nodes can effectively block the entire pathway.
Figure 1: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound at the level of MEK.
Experimental Validation: A Step-by-Step Methodological Approach
To rigorously test the hypothesis that this compound acts as a kinase inhibitor targeting the MAPK pathway, a multi-step experimental workflow is required. This workflow is designed to be a self-validating system, where each step provides evidence that informs the next.
Workflow Overview
The validation process proceeds from broad, cell-based assays to specific, cell-free biochemical assays, culminating in target engagement confirmation within a cellular context.
Figure 2: A logical workflow for validating the mechanism of action of a hypothesized kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50) in a cancer cell line known to have an activated MAPK pathway (e.g., A375, melanoma, with BRAF V600E mutation).
-
Methodology:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in cell culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the log concentration of the compound. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Protocol 2: Western Blot for MAPK Pathway Phosphorylation
-
Objective: To assess whether the compound inhibits the phosphorylation of key proteins in the MAPK pathway (MEK and ERK) at a concentration at or below its IC50.
-
Methodology:
-
Cell Treatment: Seed A375 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 2 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), and total ERK. Use a loading control like GAPDH or β-actin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of p-MEK/total MEK and p-ERK/total ERK with increasing compound concentration indicates pathway inhibition.
-
Protocol 3: In Vitro Kinase Assay
-
Objective: To determine if the compound directly inhibits the enzymatic activity of a specific kinase (e.g., MEK1) in a cell-free system and to calculate its IC50 against the purified enzyme.
-
Methodology (using ADP-Glo™ as an example):
-
Assay Setup: In a 384-well plate, set up the kinase reaction including recombinant human MEK1 enzyme, its substrate (e.g., inactive ERK2), and ATP.
-
Compound Addition: Add this compound across a range of concentrations.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the log concentration of the compound to determine the enzymatic IC50.
-
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected quantitative outcomes from the proposed experimental workflow, which would be necessary to validate the compound's mechanism of action.
| Parameter | Experimental Assay | Cell Line / Enzyme | Expected Value | Interpretation |
| Cellular IC50 | MTT Cell Viability Assay | A375 (BRAF V600E) | 1 - 10 µM | Potent inhibition of proliferation in a MAPK-dependent cancer cell line. |
| Phospho-ERK IC50 | Western Blot / In-Cell ELISA | A375 (BRAF V600E) | 0.5 - 5 µM | Inhibition of the downstream pathway marker at a relevant cellular dose. |
| Biochemical IC50 (MEK1) | In Vitro Kinase Assay (ADP-Glo) | Recombinant MEK1 | < 1 µM | Direct and potent inhibition of the target enzyme in a cell-free system. |
Conclusion
References
This section is provided as a template. Since the specific compound is not widely documented, these references point to the methodologies and concepts discussed.
Technical Whitepaper: Pharmacological Profile of 5-o-Tolyl-2H-pyrazol-3-ylamine HCl
This technical guide provides an in-depth analysis of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride , a specialized pharmacological scaffold primarily recognized for its activity as a p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor.
Executive Summary
This compound (CAS: 1240217-89-3), also known as 3-amino-5-(2-methylphenyl)pyrazole, represents a privileged substructure in medicinal chemistry.[1][2] It functions primarily as an ATP-competitive inhibitor of p38 MAPK , a central node in the inflammatory signaling cascade. Unlike non-specific kinase inhibitors, the ortho-tolyl substitution at the 5-position provides critical steric and hydrophobic properties that influence selectivity within the ATP-binding pocket. This guide details the compound's mechanistic basis, biological effects, and validated protocols for its evaluation in drug discovery.
Chemical Identity & Structural Logic[3][4][5]
| Property | Specification |
| Chemical Name | 5-(2-Methylphenyl)-1H-pyrazol-3-amine hydrochloride |
| Molecular Formula | C₁₀H₁₁N₃[3] · HCl |
| Core Scaffold | 3-Amino-5-arylpyrazole |
| Key Substituent | o-Tolyl (2-methylphenyl) group at C5 |
| Role | Kinase Inhibitor Fragment / Hinge Binder |
Structural Causality: The biological potency of this compound is dictated by two structural features:
-
The Aminopyrazole Motif: The 3-amino group and the pyrazole nitrogen (N2) function as a donor-acceptor pair, forming hydrogen bonds with the "hinge region" of the kinase ATP-binding site (typically interacting with the backbone carbonyl and amide of the hinge residue, e.g., Met109 in p38
). -
The o-Tolyl Group: The ortho-methyl group introduces torsional strain, forcing the phenyl ring to twist relative to the pyrazole plane. This non-planar conformation is often critical for fitting into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing specificity over planar analogs.
Biological Activity & Mechanism of Action[6][7]
Primary Target: p38 MAPK Inhibition
The compound inhibits the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2][4][5] p38 MAPK is a serine/threonine kinase activated by cellular stress (UV, osmotic shock) and pro-inflammatory cytokines (TNF-
-
Mechanism: Type I ATP-Competitive Inhibition.
-
Binding Mode: The compound competes with ATP for the catalytic cleft. By occupying the adenine binding pocket, it prevents the phosphorylation of downstream substrates such as MAPKAPK2 (MK2) and ATF2.
-
Downstream Effect: Inhibition leads to a translational block of pro-inflammatory cytokines. Specifically, it prevents the phosphorylation of MK2, which is required to stabilize TNF-
mRNA.
Secondary Pharmacology
While p38 is the primary target, the 3-aminopyrazole scaffold is "privileged" and may show activity against structurally related kinases, including:
-
CDKs (Cyclin-Dependent Kinases): Due to high homology in the ATP hinge region.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Often targeted by extended pyrazole derivatives.
Signaling Pathway Visualization
The following diagram illustrates the specific node (p38) inhibited by the compound and the consequential downstream effects on inflammation.
Caption: The p38 MAPK signaling cascade showing the precise intervention point of 5-o-Tolyl-2H-pyrazol-3-ylamine (Green Hexagon), blocking downstream cytokine production.
Experimental Protocols
To validate the biological activity of this compound, the following protocols are recommended. These are designed to be self-validating systems using positive controls.
In Vitro Kinase Assay (ADP-Glo™ Method)
Objective: Determine the IC₅₀ of the compound against recombinant p38
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Dilution: Prepare a 3-fold serial dilution of 5-o-Tolyl-2H-pyrazol-3-ylamine HCl in DMSO (Top conc: 100 µM).
-
Enzyme Reaction:
-
Add 2 µL of compound to a 384-well white plate.
-
Add 4 µL of recombinant p38
enzyme (0.5 ng/µL). Incubate for 10 min (Pre-equilibration). -
Add 4 µL of Substrate/ATP mix (p38 peptide substrate + 10 µM ATP).
-
Incubate at Room Temp for 60 minutes.
-
-
Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).
-
Read: Measure Luminescence.
-
Validation: Use SB203580 (1 µM) as a positive control for inhibition (expect >90% inhibition).
Cellular Inflammation Assay (LPS-Induced TNF- )
Objective: Assess cell permeability and functional inhibition of the pathway in a biological context.
-
Cell Line: THP-1 (Human monocytic leukemia) or RAW 264.7 (Murine macrophage).
-
Seeding: Plate cells at 100,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.
-
Treatment:
-
Pre-treat cells with 5-o-Tolyl-2H-pyrazol-3-ylamine HCl (0.1, 1, 10 µM) for 1 hour.
-
Include a DMSO vehicle control and a SB203580 positive control.
-
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 4 hours.
-
Harvest: Centrifuge plates; collect supernatant.
-
Quantification: Measure TNF-
levels using a standard ELISA kit. -
Data Analysis: Calculate % Inhibition relative to the LPS-only control.
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining the IC50 of the compound using a luminescence-based kinase assay.
References
-
Benchchem. (n.d.). This compound Biological Activity. Retrieved from
- Boehm, J. C., et al. (2000). New inhibitors of p38 kinase. Expert Opinion on Therapeutic Patents. (Contextual grounding for 3-aminopyrazole class).
- Dumas, J. (2001). Protein kinase inhibitors: emerging pharmacophores. Expert Opinion on Therapeutic Patents. (Reference for the hinge-binding mechanism of aminopyrazoles).
-
Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Link
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An In-depth Technical Guide on 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride: A Representative Aminopyrazole Kinase Inhibitor
Disclaimer: The specific compound, 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride, is not extensively characterized in publicly available scientific literature as a kinase inhibitor. This guide therefore synthesizes information on the broader class of aminopyrazole-based kinase inhibitors to provide a representative technical framework for researchers. The experimental data and target profiles presented herein are illustrative and based on common characteristics of this inhibitor class.
Introduction: The Therapeutic Promise of Aminopyrazole Scaffolds
The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it a highly effective framework for designing potent and selective inhibitors. This guide provides a comprehensive technical overview of a representative compound, this compound, exploring its hypothetical mechanism of action, methodologies for its characterization, and its potential as a targeted therapeutic agent.
Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The aminopyrazole class, in particular, has yielded significant successes, such as the multi-kinase inhibitor Dasatinib, which is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
This document will serve as a technical resource for researchers and drug development professionals, offering insights into the evaluation of novel aminopyrazole-based kinase inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Part 1: Mechanism of Action and Target Profile
ATP-Competitive Inhibition
Like most small molecule kinase inhibitors, compounds based on the 3-aminopyrazole scaffold typically function as ATP-competitive inhibitors. The pyrazole core acts as a bioisostere of the adenine moiety of ATP, establishing key hydrogen bonds with the kinase hinge region. The tolyl group at the 5-position likely occupies a hydrophobic pocket within the ATP-binding site, contributing to both potency and selectivity. The 3-amino group is crucial for forming a hydrogen bond with the backbone carbonyl of a hinge residue, a common feature of this inhibitor class.
The hydrochloride salt form of the compound enhances its solubility in aqueous media, which is a critical property for both in vitro assays and potential in vivo applications.
Hypothetical Target Profile and Selectivity
While the specific targets of this compound are not defined, we can hypothesize a plausible target profile based on its structural class. Many aminopyrazole inhibitors show activity against tyrosine kinases, such as those in the Src and Abl families. For the purpose of this guide, we will consider a hypothetical profile where the compound exhibits potent inhibition of Abl1 and Src kinases.
Table 1: Representative Inhibitory Profile of a 3-Aminopyrazole Compound
| Kinase Target | IC₅₀ (nM) | Assay Format |
| Abl1 (non-phosphorylated) | 5 | ADP-Glo |
| Src | 15 | LanthaScreen |
| LCK | 80 | Z'-LYTE |
| EGFR | >1000 | Cisbio HTRF |
| VEGFR2 | >1000 | Cisbio HTRF |
This selectivity profile suggests a primary mechanism of action through the inhibition of specific tyrosine kinases, which would be a critical aspect to validate experimentally.
A Representative Signaling Pathway: BCR-Abl
Given the hypothetical potent inhibition of Abl1, a relevant signaling pathway to consider is the one driven by the BCR-Abl fusion protein, the causative agent in Chronic Myeloid Leukemia (CML). Inhibition of BCR-Abl kinase activity is a clinically validated strategy for treating CML.
Caption: Hypothetical inhibition of the BCR-Abl signaling pathway.
Part 2: Experimental Characterization Protocols
The following section details robust, self-validating protocols for the comprehensive characterization of a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. It is a widely used method for determining the potency (IC₅₀) of kinase inhibitors due to its high sensitivity and broad applicability.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of kinase solution (e.g., recombinant Abl1) in kinase reaction buffer.
-
Add 0.5 µL of the compound dilution series to the appropriate wells. Include DMSO-only wells as a "no inhibition" control and wells without kinase as a "background" control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add 2 µL of a solution containing the substrate (e.g., a specific peptide for Abl1) and ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate IC₅₀ determination for an ATP-competitive inhibitor.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data to the "no inhibition" controls (100% activity) and "no kinase" controls (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase inhibition assay (e.g., ADP-Glo™).
Cellular Target Engagement and Pathway Modulation (Western Blot)
Rationale: After confirming in vitro potency, it is crucial to determine if the compound can inhibit its target in a cellular context. Western blotting for the phosphorylated form of the kinase or its direct downstream substrate is a standard method to assess target engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., K-562, a CML cell line endogenously expressing BCR-Abl) to 70-80% confluency.
-
Treat the cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a defined period (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-CrkL, a direct substrate of Abl) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-CrkL) or a housekeeping protein (e.g., anti-GAPDH).
-
Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.
-
Part 3: Concluding Remarks and Future Directions
The aminopyrazole scaffold represents a highly validated starting point for the development of potent and selective kinase inhibitors. This guide has outlined a representative framework for the characterization of a novel compound, this compound. The described methodologies, from in vitro potency determination to cellular target engagement, provide a robust pathway for evaluating its therapeutic potential.
Future work would involve expanding the selectivity profile against a broad panel of kinases to understand its off-target effects, conducting cell-based assays to measure downstream functional outcomes such as cell proliferation and apoptosis, and ultimately, evaluating its pharmacokinetic properties and in vivo efficacy in relevant disease models. Structural biology studies, such as co-crystallization of the compound with its target kinase, would provide invaluable insights into its binding mode and guide further structure-activity relationship (SAR) studies for optimization.
References
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Title: Pyrazolo[3,4-d]pyrimidines as inhibitors of human B-cell lymphoma 3 (Bcl-3)-transcription factor 7-like 2 (Tcf7l2) interaction Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Discovery of N-(4-((3-(2-amino-3-methylpyridin-4-yl)-1H-pyrazol-4-yl)oxy)-3-fluorophenyl)-5-chlorothiophene-2-sulfonamide (PF-06650833), a Highly Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A general method for the synthesis of 5-aryl-2H-pyrazol-3-ylamines Source: Tetrahedron Letters URL: [Link]
-
Title: Discovery of a series of 3, 5-disubstituted-1H-pyrazole-4-carboxamides as novel, potent, and selective inhibitors of checkpoint kinase 1 Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
An In-depth Technical Guide on the Inhibition of p38 MAPK by 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Its dysregulation is implicated in a host of human diseases, including inflammatory conditions and cancer, making it a prime target for therapeutic intervention.[1][3][4][5] This technical guide provides a comprehensive overview of the inhibition of p38 MAPK by 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride, a potent and selective inhibitor. We will delve into the intricacies of the p38 MAPK pathway, the mechanism of action of pyrazole-based inhibitors, and provide detailed, field-proven protocols for the in-depth characterization of this compound. This guide is intended to equip researchers with the necessary knowledge and experimental framework to effectively utilize and evaluate this compound in their own research endeavors.
The p38 MAPK Signaling Cascade: A Central Regulator of Cellular Stress and Inflammation
The p38 MAPK pathway is a member of the larger MAPK superfamily, which also includes the ERK and JNK signaling cascades.[6] It is a highly conserved pathway that transduces extracellular signals into a wide range of cellular responses, including proliferation, differentiation, apoptosis, and inflammation.[2][6] There are four main isoforms of p38 MAPK: α, β, γ, and δ, each with specific roles in various cellular functions.[1][6][7]
Activation of the p38 MAPK pathway is initiated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[1][8] These stimuli activate upstream MAPK kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MKKs), primarily MKK3 and MKK6.[1][9] Activated MKKs then dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180/Tyr182) within its activation loop, leading to its catalytic activation.[9][10]
Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2).[1][8] This phosphorylation cascade ultimately modulates gene expression and other cellular events, orchestrating the cellular response to the initial stimulus.[1] Given its central role in inflammation and stress responses, the p38 MAPK pathway has emerged as a significant target for the development of novel therapeutics for a range of diseases.[8][11]
Figure 1: The canonical p38 MAPK signaling cascade.
This compound: A Pyrazole-Based p38 MAPK Inhibitor
This compound belongs to a class of pyrazole-based compounds that have demonstrated significant inhibitory activity against p38 MAPK.[11] These compounds are of great interest in pharmaceutical development for their potential therapeutic applications in treating inflammatory diseases and certain cancers.[11][12]
Mechanism of Action: Pyrazole-urea-based inhibitors of p38 MAPK function by binding to a key domain that is distinct from the ATP-binding site.[13][14] This binding event stabilizes a conformation of the kinase that is incompatible with ATP binding, thereby inhibiting its catalytic activity. The interaction often involves the formation of hydrogen bonds and lipophilic interactions within the inhibitor-binding pocket of the enzyme.[13] The tolyl group of this compound likely participates in lipophilic interactions within a hydrophobic region of the kinase, contributing to its binding affinity and inhibitory potency.
Experimental Characterization of this compound
A thorough characterization of a kinase inhibitor requires a multi-faceted experimental approach, encompassing in vitro biochemical assays, cell-based functional assays, and downstream signaling analysis.
In Vitro Kinase Assay: Determining Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. A non-radioactive, immunoprecipitation-based kinase assay is a robust method for determining the IC50 of this compound against p38 MAPK.[10][15]
Principle: This assay involves immunoprecipitating active p38 MAPK from cell lysates and then performing an in vitro kinase reaction using a specific substrate, such as ATF2. The extent of substrate phosphorylation is then measured, typically by immunoblotting, to determine the inhibitory effect of the compound.[10]
Step-by-Step Protocol:
-
Cell Lysate Preparation:
-
Culture an appropriate cell line (e.g., HeLa or NIH/3T3) to 80-90% confluency.
-
Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin or UV radiation) to induce p38 phosphorylation and activation.[16]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation of p38 MAPK:
-
Incubate the cell lysate with an antibody specific for the phosphorylated, active form of p38 MAPK (anti-phospho-p38 MAPK Thr180/Tyr182).[16]
-
Add protein A/G agarose beads to capture the antibody-p38 MAPK complex.
-
Wash the beads several times to remove non-specific proteins.
-
-
In Vitro Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer containing ATP and the recombinant substrate (e.g., ATF2).
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the kinase reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF2).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated substrate using densitometry software.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
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in vitro screening of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
An In-Depth Technical Guide to the In Vitro Screening of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
Foreword: A Strategic Approach to Early-Stage Drug Discovery
In the landscape of modern drug discovery, the journey from a chemical entity to a viable therapeutic candidate is a meticulous process of hypothesis-driven investigation. The compound this compound, a derivative of the versatile pyrazole scaffold, presents a compelling starting point. Pyrazole-based structures are prevalent in numerous clinically approved drugs, recognized for a wide spectrum of biological activities including anti-inflammatory and anticancer effects.[1] Initial research has identified this compound as a potential inhibitor of p38 mitogen-activated protein kinases (MAPKs), a critical node in cellular stress and inflammatory signaling pathways.[2]
This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, multi-tiered screening strategy tailored specifically to this compound. Our objective is to construct a robust, self-validating in vitro data package that not only confirms its primary mechanism of action but also characterizes its cellular efficacy, therapeutic window, and selectivity profile. This document is intended for drug development professionals, offering a framework that marries technical precision with the strategic foresight required for successful preclinical advancement.
Compound Profile and Foundational Knowledge
Before commencing any screening, a thorough understanding of the test article is paramount.
1.1 Physicochemical Properties
This compound is a specific chemical intermediate used in pharmaceutical synthesis.[2] Its core structure consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is known to be a valuable scaffold in medicinal chemistry.[1][3]
| Property | Value | Source |
| IUPAC Name | 3-amino-5-(2-methylphenyl)-1H-pyrazole hydrochloride | [2] |
| Molecular Formula | C₁₀H₁₂ClN₃ | [2] |
| Molecular Weight | 209.68 g/mol | [2] |
| Known Target Class | p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitor | [2] |
1.2 Handling and Safety Considerations
As a prerequisite to laboratory work, the Safety Data Sheet (SDS) must be reviewed. While a specific SDS for this exact salt is not publicly detailed, data on related pyrazole compounds indicate potential hazards. General pyrazoles can be harmful if swallowed, toxic in contact with skin, and cause serious skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All handling should be performed in a well-ventilated area or chemical fume hood.
A Strategic In Vitro Screening Cascade
A tiered approach is the most efficient method for characterizing a compound, ensuring that resource-intensive assays are reserved for compounds that meet foundational criteria. This cascade is designed to answer three critical questions in sequence:
-
Is the compound biologically active at a reasonable concentration range, and what is its therapeutic window?
-
Does it engage its intended target and produce a functional cellular outcome?
-
How selective is the compound for its intended target over other related proteins?
Caption: The p38 MAPK signaling pathway targeted by the compound.
4.2 Protocol: Cell-Based Anti-Inflammatory Functional Assay
-
Causality: This assay determines if the compound's target inhibition translates into a desired functional outcome in a whole-cell system. We measure the suppression of a key inflammatory mediator, Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with Lipopolysaccharide (LPS), a potent inflammatory agent. [2][4]
-
Methodology:
-
Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line like THP-1, differentiated into macrophage-like cells with PMA. [5] 2. Pre-treatment: Plate the cells and pre-incubate them with serial dilutions of this compound for 1-2 hours.
-
Stimulation: Challenge the cells with a sub-maximal concentration of LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate for 6-18 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantification (ELISA): Quantify the concentration of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s protocol.
-
Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the functional IC₅₀.
-
4.3 Protocol: Mechanism of Action (MoA) Confirmation via Western Blot
-
Causality: Western blotting provides direct evidence that the compound is inhibiting the p38 pathway within the cell. [6]By measuring the phosphorylation state of a direct downstream substrate of p38, such as MAPK-activated protein kinase 2 (MK2), we can confirm that the observed functional effect (reduced TNF-α) is indeed mediated through the intended mechanism. [7]
-
Methodology:
-
Cell Treatment & Lysis: Treat cells (e.g., THP-1) with the compound and stimulate with LPS as described in section 4.2. After a short incubation (15-30 minutes), wash the cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors. [8] 2. Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [6] 5. Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. [9] 6. Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MK2 (p-MK2). Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total MK2 and a housekeeping protein like GAPDH or β-actin. [8] 9. Analysis: Quantify the band intensity using densitometry software. A dose-dependent decrease in the p-MK2/total-MK2 ratio confirms target engagement.
-
Caption: Standard workflow for Western Blot analysis.
Tier 3: Selectivity and Off-Target Profiling
-
Causality: A critical step in drug development is to understand a compound's selectivity. Many kinases share structural similarities in their ATP-binding pockets, leading to potential off-target inhibition. [10]Screening against a broad panel of kinases is essential to identify these liabilities early, which could otherwise lead to unforeseen toxicity or side effects. This profiling helps build a comprehensive picture of the compound's specificity and guides future optimization efforts. [11]
-
Methodology:
-
Panel Selection: Utilize a commercially available kinase profiling service that offers screening against a large, diverse panel of human kinases (e.g., >100 kinases).
-
Screening Concentration: The compound is typically tested at a fixed, high concentration (e.g., 1 or 10 µM) in the primary screen.
-
Data Analysis: The results are reported as the percent inhibition for each kinase at the tested concentration. Any kinase inhibited by more than a certain threshold (e.g., >50%) is considered a "hit."
-
Follow-up: For any significant off-target hits, full IC₅₀ dose-response curves should be generated to determine the potency of the compound against these unintended targets.
-
Data Synthesis and Path Forward
The culmination of this screening cascade is an integrated data package. The ideal candidate will exhibit:
-
Potent Target Engagement: A low nanomolar to low micromolar IC₅₀ in the biochemical p38α assay.
-
Cellular Efficacy: A cellular functional IC₅₀ (e.g., TNF-α inhibition) that is reasonably close (e.g., within 10-fold) to the biochemical IC₅₀, indicating good cell permeability and target engagement in a physiological context.
-
Favorable Therapeutic Index: A cytotoxicity IC₅₀ that is at least 10-fold higher than its functional IC₅₀. A larger ratio is more desirable.
-
High Selectivity: Minimal inhibition of other kinases, particularly those known to be associated with adverse effects.
Should this compound demonstrate this profile, it becomes a validated lead compound, justifying progression to more complex in vitro models (e.g., 3D cultures, co-culture systems) and eventually, in vivo efficacy and safety studies.
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PMC. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Available from: [Link]
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PubChem. 3-(3-methylphenyl)-1H-pyrazol-5-amine. Available from: [Link]
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PubChem. 2-Methyl-2H-pyrazol-3-ylamine. Available from: [Link]
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- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride
[1]
Abstract & Application Context
5-o-Tolyl-2H-pyrazol-3-ylamine (also known as 3-amino-5-(2-methylphenyl)pyrazole) is a critical pharmacophore in medicinal chemistry, serving as a privileged scaffold for kinase inhibitors (e.g., p38 MAPK, B-Raf) and GPCR ligands .[1] The presence of the ortho-methyl group on the phenyl ring introduces steric bulk that restricts conformational rotation, a feature often exploited to improve selectivity in protein-ligand binding.[1]
This application note provides a robust, scalable protocol for the synthesis of the hydrochloride salt. Unlike standard phenyl-pyrazole syntheses, this protocol accounts for the steric hindrance of the o-tolyl group during the cyclization phase and prioritizes the isolation of a non-hygroscopic, crystalline hydrochloride salt suitable for GMP-like downstream applications.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Knorr-type cyclocondensation of a
-
Precursor Assembly: The carbon skeleton is established via a Claisen condensation between acetonitrile and methyl 2-methylbenzoate.[1]
-
Cyclization: Hydrazine hydrate acts as a dinucleophile.[1] The reaction kinetics are slower than unsubstituted analogs due to the o-tolyl steric clash; thus, reflux times are extended.[1]
-
Salt Formation: Direct precipitation from an anhydrous organic solvent (dioxane/ether) is used to avoid the formation of sticky, hygroscopic hydrates often seen when using aqueous HCl.
Synthetic Pathway Diagram
Figure 1: Linear synthetic workflow from commercial starting materials to the final hydrochloride salt.
Experimental Protocol
Phase 1: Synthesis of 3-oxo-3-(o-tolyl)propanenitrile
Note: If this intermediate is purchased commercially, proceed to Phase 2.[1] Commercial purity varies; recrystallization from ethanol is recommended if purity <95%.[1]
Reagents:
-
Methyl 2-methylbenzoate (1.0 eq)[1]
-
Acetonitrile (anhydrous, 1.2 eq)
-
Sodium Hydride (60% dispersion in oil, 1.5 eq)
-
THF (anhydrous)
Procedure:
-
Activation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane (3x) to remove oil. Suspend in anhydrous THF.
-
Condensation: Heat the suspension to 60°C. Add a solution of Acetonitrile and Methyl 2-methylbenzoate in THF dropwise over 1 hour.
-
Critical Control Point: The reaction is exothermic. Monitor internal temperature to prevent runaway.[1]
-
-
Reflux: Reflux for 4–6 hours. The solution will turn viscous/solidify as the enolate forms.
-
Quench: Cool to 0°C. Carefully quench with ice-water.
-
Isolation: Acidify the aqueous layer with 1M HCl to pH 3–4. The
-ketonitrile will precipitate or form an oil.[1] Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[1]
Phase 2: Cyclization to 5-o-Tolyl-2H-pyrazol-3-ylamine (Free Base)[1]
Reagents:
-
3-oxo-3-(o-tolyl)propanenitrile (Intermediate from Phase 1)[1]
-
Hydrazine Monohydrate (64–80%, 2.0 eq)
Procedure:
-
Dissolution: Dissolve the
-ketonitrile (10 g, 1.0 eq) in Absolute Ethanol (100 mL). -
Addition: Add Hydrazine Monohydrate (2.0 eq) dropwise at room temperature.
-
Mechanistic Insight: Excess hydrazine prevents the formation of azine dimers, a common impurity in pyrazole synthesis.
-
-
Reflux: Heat to reflux (78°C) for 6–8 hours.
-
Monitoring: Monitor by TLC (5% MeOH in DCM). The starting nitrile spot (high R_f) should disappear, replaced by a lower R_f fluorescent spot (amine).
-
-
Workup: Evaporate ethanol under reduced pressure to ~20% volume. Pour the residue into crushed ice (200 g).
-
Crystallization: Stir vigorously. The free base should precipitate as a white to off-white solid.[1] Filter and wash with cold water.[1]
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Phase 3: Formation of the Hydrochloride Salt
Reagents:
-
Crude Free Base (from Phase 2)
-
4M HCl in Dioxane (anhydrous)
-
Diethyl Ether (anhydrous) or MTBE
Procedure:
-
Solubilization: Dissolve the dried free base (1.0 g) in a minimal amount of anhydrous Dioxane or Ethanol (approx. 5–8 mL). If particles remain, filter through a 0.45 µm PTFE syringe filter.[1]
-
Salt Precipitation: Cool the solution to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise with rapid stirring.
-
Observation: A thick white precipitate will form immediately.[1]
-
-
Maturation: Allow the slurry to stir at room temperature for 30 minutes to ensure stoichiometric equilibration.
-
Anti-solvent Addition: Add anhydrous Diethyl Ether (20 mL) to drive precipitation to completion.
-
Filtration: Filter the solid under Argon (the salt can be hygroscopic initially). Wash with Et₂O (3x 10 mL).
-
Final Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours.
Mechanistic Logic & Troubleshooting
The formation of the pyrazole ring follows a specific sequence of nucleophilic attacks. Understanding this pathway aids in troubleshooting low yields.
Reaction Mechanism Diagram
Figure 2: Mechanistic progression. The steric bulk of the o-tolyl group primarily slows Step 1.
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield (Phase 2) | Incomplete cyclization due to steric hindrance.[1] | Increase reflux time to 12h; use n-Butanol (higher boiling point) instead of Ethanol. |
| Sticky/Gummy Salt | Presence of water during salt formation. | Ensure free base is completely dry.[1] Use strictly anhydrous HCl/Dioxane.[1] |
| Impurity at ~2.1 ppm | Residual Acetamide or unreacted nitrile.[1] | Recrystallize free base from Toluene before salt formation.[1] |
| Yellow Coloration | Oxidation of hydrazine or phenol impurities. | Perform cyclization under Nitrogen atmosphere. |
Quality Control Specifications
For drug development applications, the following specifications are recommended for the final HCl salt.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% (Area %) |
| Identification | 1H NMR (DMSO-d6) | Confirms structure; o-CH3 peak ~2.3 ppm |
| Counter-ion | Ion Chromatography / Titration | 1.0 ± 0.1 eq Chloride |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/Dioxane) |
Key NMR Signals (DMSO-d6):
Safety & Handling
-
Hydrazine Hydrate: Potent hepatotoxin and suspected carcinogen.[1] Handle only in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
-
Sodium Hydride: Pyrophoric.[1] Reacts violently with water.[1] Use dry powder fire extinguisher (Class D) if necessary.
-
HCl in Dioxane: Corrosive and fuming.[1] Dioxane is a peroxide former; test for peroxides before distilling or concentrating.[1]
References
-
General Pyrazole Synthesis: El-Saghier, A. M. M., et al. "Synthesis and biological activity of some new pyrazole derivatives."[1] Journal of the Chinese Chemical Society, 2000. Link
-
Mechanistic Insight: Fustero, S., et al. "Regioselective synthesis of 5-amino- and 3-aminopyrazoles."[1] Organic Letters, 2008.[1] Link
-
Salt Formation Protocol: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities."[1] Organic Process Research & Development, 2000.[1] Link
-
Kinase Inhibitor Context: Peifer, C., & Alessi, D. R.[1] "Small-molecule inhibitors of protein kinases: patterns of use and non-use." Biochemical Journal, 2008.[1] Link
Application Notes and Protocols for the Purification of 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride
Introduction: The Critical Need for Purity
5-o-Tolyl-2H-pyrazol-3-ylamine, and its hydrochloride salt, is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] It serves as a key intermediate in the synthesis of various therapeutic agents, notably as an inhibitor of p38 mitogen-activated protein kinases (MAPKs), which are implicated in inflammatory diseases.[2] The efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API) are directly dependent on the purity of this starting material. Impurities, such as unreacted starting materials, regioisomers, or reaction byproducts, can lead to downstream synthetic failures, altered biological activity, and potential toxicity.
This guide provides a comprehensive overview and detailed protocols for three robust methods for the purification of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride, designed for researchers, chemists, and process development scientists. The methodologies are presented with a focus on the underlying chemical principles, enabling rational selection and optimization for specific laboratory or scale-up requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-(2-methylphenyl)-1H-pyrazol-3-amine;hydrochloride | [2] |
| Molecular Formula | C₁₀H₁₂ClN₃ | [2] |
| Molecular Weight | 209.68 g/mol | [2] |
| Form | Crystalline Solid | [2] |
Strategic Approach to Purification
The purification strategy for an amine hydrochloride salt like this compound is dictated by its fundamental chemical properties: the basicity of the pyrazole and amine nitrogens, its aromatic character, and its ionic nature as a salt. Potential impurities from a typical synthesis—often involving the cyclization of a hydrazine derivative with a 1,3-diketone—may include unreacted starting materials or isomeric byproducts.[2][3][4]
The choice of method depends on the nature of the impurities, the required scale, and the desired final purity. The following diagram outlines a decision-making workflow for selecting the most appropriate purification technique.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization
Recrystallization is the method of choice for purifying crystalline solids when impurities have different solubility profiles from the compound of interest. For a hydrochloride salt, polar protic solvents or solvent mixtures are typically effective. The principle relies on dissolving the crude material in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving the more soluble impurities behind in the mother liquor.
Causality Behind Experimental Choices:
-
Solvent Selection: An ideal solvent (or solvent pair) will dissolve the compound well when hot but poorly when cold. For aminopyrazole hydrochlorides, an alcohol/water or alcohol/ether system is often effective.[5] Ethanol provides good solubility for the organic structure at elevated temperatures, while water or ether acts as an anti-solvent, reducing solubility upon cooling to induce crystallization.
-
Hot Filtration: This optional step is crucial if insoluble impurities are present. Performing the filtration quickly prevents premature crystallization of the product.
Protocol: Recrystallization from Ethanol/Water
Caption: Workflow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolve the crude hydrochloride salt in deionized water.
-
Transfer the solution to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while swirling. Continue until gas evolution ceases and the pH of the aqueous layer is >8. The free amine may precipitate as an oil or solid.
-
Extract the free amine from the aqueous mixture with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
-
At this stage, the free base can be used directly or converted back to the hydrochloride salt.
-
To regenerate the salt, dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Add a solution of HCl in isopropanol (or ethereal HCl) dropwise with stirring. The pure hydrochloride salt will precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum. [6]
Method 3: Column Chromatography
When dealing with complex mixtures, particularly those containing structurally similar impurities like regioisomers, column chromatography is the most powerful purification technique. [3]Since the hydrochloride salt is ionic and highly polar, it is generally not suitable for standard silica gel chromatography. Therefore, the protocol involves purifying the free base form of the compound.
Causality Behind Experimental Choices:
-
Stationary Phase: Amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and "tailing" of peaks. To mitigate this, the silica gel can be "deactivated" by pre-treating it with a base like triethylamine. [5]Alternatively, a less acidic stationary phase like neutral alumina can be used.
-
Mobile Phase: A solvent system that provides good separation (difference in Rf values) between the target compound and impurities is chosen. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). A common mobile phase for aminopyrazoles is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). [7][8]
Protocol: Chromatography of the Free Base
Caption: General workflow for column chromatography purification.
Step-by-Step Methodology:
-
Prepare the free base from the crude hydrochloride salt as described in the Acid-Base Extraction protocol (Steps 1-6).
-
Determine an appropriate mobile phase system using TLC analysis of the crude free base. Aim for an Rf value of ~0.3 for the target compound. A common starting point is Hexanes:Ethyl Acetate (e.g., 70:30 or 50:50).
-
Prepare the silica gel slurry by mixing silica gel with the chosen mobile phase containing ~1% triethylamine (v/v) to prevent tailing.
-
Pack a chromatography column with the slurry.
-
Load the crude free base onto the column. This can be done by dissolving it in a minimum amount of the mobile phase (wet loading) or adsorbing it onto a small amount of silica gel and adding the dry powder to the top of the column (dry loading).
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The resulting pure free base can be converted to the hydrochloride salt as described previously.
Purity Assessment
Regardless of the method used, the purity of the final product must be rigorously verified.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis. A reverse-phase method can determine the percentage purity of the main peak and detect any impurities. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirms the chemical structure and can reveal the presence of impurities if their signals are detectable. [10][11]* Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting point range.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Comparative Summary of Methods
Table 2: Comparison of Purification Methodologies
| Feature | Recrystallization | Acid-Base Extraction | Column Chromatography |
| Principle | Differential Solubility | Differential Acidity/Basicity | Differential Adsorption |
| Best For | Removing impurities with significantly different solubility; final polishing step. | Removing neutral or acidic impurities from a basic compound. | Separating complex mixtures, including isomers with different polarity. |
| Pros | Scalable, relatively simple, can yield very high purity material. | Fast for specific impurity types, cost-effective, good for initial cleanup. | Highest resolving power, effective for difficult separations. |
| Cons | Product loss in mother liquor, may not remove isomeric impurities. | May not remove basic impurities, involves multiple steps. | Labor-intensive, requires significant solvent volumes, less scalable. |
| Typical Yield | 70-90% | 85-95% | 50-80% |
Conclusion
The purification of this compound is a critical step in its utilization as a high-value chemical intermediate. The choice between recrystallization, acid-base extraction, and column chromatography should be made based on a careful analysis of the impurity profile, required scale, and desired final purity. For removing bulk, non-basic impurities, an initial acid-base extraction is highly efficient. For achieving the highest crystalline purity, a final recrystallization is recommended. For challenging separations involving isomers, chromatography of the free base is the most powerful tool available. By applying these detailed protocols and understanding the chemical principles behind them, researchers can consistently obtain high-purity material essential for successful research and development outcomes.
References
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
Professor Dave Explains. (2020, March 21). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. Retrieved from [Link]
-
Cristea, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
Gmiro, V. E., et al. (2010). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. PMC - NIH. Retrieved from [Link]
-
Friščić, T., & Fabian, L. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. Retrieved from [Link]
-
International Journal of ChemTech Patents and Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-(Benzo[d]d[2][6]ioxol-5-yl)-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
-
Larue, T. A. (1965). Spectrophotometric Determination of Pyrazole with Trisodium Pentacyanoaminoferrate. Analytical Chemistry. Retrieved from [Link]
-
Chen, P., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Retrieved from [Link]
-
Mlostoń, G., et al. (2016). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PMC - NIH. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Mondal, J., & Bhaumik, A. (2017). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Mohammed, S. J., et al. (2018). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. 5-CYCLOPROPYL-2H-PYRAZOL-3-YLAMINE | 175137-46-9 [chemicalbook.com]
- 2. This compound | 1240217-89-3 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. ijcpa.in [ijcpa.in]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Navigating and Overcoming Off-Target Effects of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
Prepared by the Senior Application Scientist Team
Introduction
5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride is a small molecule of interest within the drug discovery and chemical biology landscape. Its pyrazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for anticipating, identifying, and mitigating potential off-target effects during their experimental work with this compound.
The structural similarity of this compound to known bioactive molecules, particularly the Aryl Hydrocarbon Receptor (AhR) antagonist CH-223191, provides a critical starting point for understanding its potential biological activities.[3][4] Furthermore, the pyrazole moiety is a common feature in a multitude of kinase inhibitors.[2][5][6] Therefore, a proactive approach to addressing potential off-target effects, particularly unintended kinase inhibition, is essential for ensuring the validity and reproducibility of experimental findings. This document will provide both foundational knowledge and practical troubleshooting strategies to that end.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the likely primary biological target of this compound?
While the specific target profile of this exact molecule may not be extensively published, its close structural analog, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191), is a well-characterized and potent antagonist of the Aryl Hydrocarbon Receptor (AhR).[3][4] AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with metabolism, immunity, and cellular differentiation.[3][4] Given the shared core structure, it is highly probable that this compound also exhibits activity at the AhR.
Q2: What are the potential off-targets for this compound?
The pyrazole scaffold is a cornerstone in the design of numerous protein kinase inhibitors.[2][5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their unintended inhibition can lead to a wide range of cellular effects. Based on extensive literature for pyrazole-based compounds, the following kinase families represent potential off-targets[2][5][7][8][9][10]:
| Potential Off-Target Class | Examples | Potential Confounding Biological Process |
| Receptor Tyrosine Kinases | EGFR, VEGFR, PDGFR | Cell proliferation, angiogenesis, survival |
| Non-Receptor Tyrosine Kinases | JAKs, Bcr-Abl, BTK | Cytokine signaling, immune response, cell growth |
| Serine/Threonine Kinases | CDKs, Akt, Aurora Kinases, RIPK1 | Cell cycle progression, apoptosis, inflammation |
| MAP Kinases | p38, JNK | Stress response, inflammation |
Q3: My cells are showing unexpected toxicity or phenotypes. Could this be an off-target effect?
Yes, this is a distinct possibility. Unexplained cytotoxicity, anti-proliferative effects, or other phenotypes that do not align with your primary hypothesis could stem from off-target activities. For instance, inhibition of essential kinases like CDKs can induce cell cycle arrest, while blocking survival signaling through Akt could trigger apoptosis.[2][8] It is crucial to experimentally distinguish between on-target and off-target-driven phenotypes.
Q4: How do I design my experiments to minimize and control for off-target effects?
A multi-faceted approach is essential for robust experimental design:
-
Dose-Response Relationship: Always perform a dose-response curve to identify the minimal effective concentration. Off-target effects are often more pronounced at higher concentrations.[1][10][11]
-
Negative Controls: Use a structurally similar but biologically inactive analog of the compound, if available. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.[12]
-
Target Engagement Assays: Whenever possible, directly measure the interaction of the compound with its intended target in your experimental system.
Q5: What is a good starting concentration for my experiments?
There is no universal starting concentration. The optimal concentration is experiment- and cell-type-dependent. It is imperative to generate a dose-response curve for your specific assay. [1][10][11] Start with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). Select the lowest concentration that gives a robust on-target effect for subsequent experiments.
Part 2: Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Experimental Results
Your results do not align with your proposed on-target mechanism. This workflow can help you dissect the problem.
Troubleshooting unexpected results.
Protocol 2.1: Validating On-Target Engagement with an AhR Reporter Assay
-
Cell Line: Use a cell line (e.g., HepG2) stably or transiently transfected with a plasmid containing an AhR-responsive element (AhRE) driving the expression of a reporter gene (e.g., luciferase).
-
Plating: Plate the cells in a 96-well plate at an appropriate density.
-
Treatment:
-
Pre-treat cells with a dose range of this compound for 1-2 hours.
-
Add a known AhR agonist (e.g., TCDD or β-Naphthoflavone) to induce reporter activity.
-
Include controls: vehicle only, agonist only, and a known AhR antagonist (like CH-223191) + agonist.
-
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Readout: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Analysis: A reduction in agonist-induced luciferase activity in the presence of your compound indicates on-target AhR antagonism.
Protocol 2.2: Using a Structurally Unrelated AhR Antagonist as an Orthogonal Control
-
Select Orthogonal Control: Choose a validated AhR antagonist with a different chemical scaffold (e.g., GNF351).
-
Experimental Setup: Replicate your primary experiment where you observed the unexpected phenotype.
-
Treatment Groups:
-
Vehicle Control
-
Your primary experimental treatment
-
This compound at the effective concentration
-
The orthogonal control (GNF351) at its known effective concentration.
-
-
Analysis: If both your compound and the orthogonal control produce the same phenotype, it strongly suggests the effect is mediated through AhR. If not, an off-target mechanism is likely for your compound.[13]
Issue 2: Significant Cell Death or Anti-proliferative Effects
You observe cytotoxicity that may be confounding your results. This workflow helps to determine if the toxicity is due to off-target kinase inhibition.
Deconvoluting unexpected cytotoxicity.
Protocol 2.3: Kinase Inhibition Profiling
-
Service Providers: Engage a contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology Corp). These services screen your compound against a large panel of purified kinases.
-
Compound Submission: Provide a sample of this compound at a specified concentration (typically 1-10 µM for an initial screen).
-
Data Analysis: The service will provide data on the percent inhibition of each kinase in the panel. Potent inhibition of kinases known to be involved in cell survival or proliferation (e.g., CDKs, Akt) would be a strong indicator of an off-target cause for the observed toxicity.
Protocol 2.4: Target Knockdown/Knockout to Confirm Phenotype
-
Method Selection: Use a transient method like siRNA for rapid assessment or a stable method like CRISPR/Cas9 for generating a knockout cell line.
-
Reagent Design: Design and validate siRNA or gRNA sequences that specifically target AhR. Include a non-targeting control.
-
Transfection/Transduction: Introduce the knockdown/knockout reagents into your cell line of interest.
-
Validation: Confirm the reduction or elimination of AhR protein expression via Western Blot or qPCR.
-
Phenotypic Assay: Perform your cytotoxicity/proliferation assay on the AhR-deficient cells and compare the results to the non-targeting control cells.
-
Interpretation: If the AhR-deficient cells do not exhibit the same cytotoxic phenotype upon treatment with your compound, it suggests the toxicity is AhR-dependent. If they still die, the toxicity is off-target.
Part 3: Advanced Strategies for Off-Target Deconvolution
Strategy 1: Chemical Proteomics for Unbiased Target Identification
When the identity of off-targets is completely unknown, unbiased approaches are necessary. Chemical proteomics aims to identify all the proteins in a cell that physically interact with a small molecule.[6][14][15]
-
Affinity-based pulldown: The compound is immobilized on a solid support (like beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down," separated by SDS-PAGE, and identified by mass spectrometry.
-
Capture Compound Mass Spectrometry (CCMS): This technique uses a tri-functional probe that binds the target, covalently crosslinks to it upon activation, and has a tag for enrichment.[15]
Simplified Chemical Proteomics Workflow.
Strategy 2: Computational Prediction of Off-Targets
In silico methods can predict potential protein targets based on the chemical structure of your small molecule. These predictions can then be experimentally validated.
-
Similarity-based methods: Tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) compare the 2D/3D structure of your compound to a database of ligands with known targets.
-
Docking-based methods: If you have a hypothesis about a specific off-target protein, you can use molecular docking to predict whether your compound is likely to bind to its active site.
These computational approaches are valuable for generating hypotheses that can guide your experimental work, potentially saving significant time and resources.
References
-
MDPI. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. Retrieved from [Link]
-
IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]
-
Oxford Academic. (n.d.). CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor. Retrieved from [Link]
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PubMed Central. (n.d.). Identification of aryl hydrocarbon receptor as a barrier to HIV-1 infection and outgrowth in CD4+ T cells. Retrieved from [Link]
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Samara Journal of Science. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]
-
PubMed Central. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
MDPI. (2022). A Novel Aryl Hydrocarbon Receptor Antagonist HBU651 Ameliorates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice. Retrieved from [Link]
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MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
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MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives hybrids as selective RET inhibitor. Retrieved from [Link]
-
Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]
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stability issues with 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride in solution
Welcome to the technical support center for 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Molecule
This compound is a substituted aminopyrazole, a class of heterocyclic compounds with significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The stability of this compound in solution is paramount for obtaining reliable biological data and for the development of stable pharmaceutical formulations. The pyrazole ring system is generally aromatic and relatively stable, but the presence of an amino group and the hydrochloride salt form introduces specific chemical liabilities that must be considered.[3][4] This guide will address these potential issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific experimental observations that may indicate instability of this compound in solution.
Issue 1: Precipitation or Cloudiness Observed in Aqueous Solutions
Question: I've prepared an aqueous stock solution of this compound, but it appears cloudy or has formed a precipitate over time. What is happening and how can I fix it?
Answer: This is a common issue that can arise from several factors related to the compound's solubility and the solution's pH.
Causality Explained: 5-o-Tolyl-2H-pyrazol-3-ylamine is supplied as a hydrochloride salt to enhance its aqueous solubility.[1] The protonated amine group is more polar than the free base. However, the solubility of hydrochloride salts is highly dependent on the pH of the solution. If the pH of your aqueous solution is too high (i.e., basic), the amine group will be deprotonated, leading to the formation of the less soluble free base, which can then precipitate out of solution. Additionally, the bulky o-tolyl group contributes to the compound's lipophilicity, which can limit its aqueous solubility even in its salt form.[1][5]
Troubleshooting Workflow:
Here is a systematic approach to diagnose and resolve solubility issues:
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate, phosphate, borate buffers).
-
Solution Preparation: Attempt to dissolve a known concentration of this compound in each buffer.
-
Observation: Visually inspect for complete dissolution and any signs of precipitation immediately after preparation and after 24 hours at both room temperature and 4°C.
-
Quantification (Optional): If a precipitate is observed, centrifuge the samples and quantify the concentration of the compound in the supernatant using a validated analytical method like RP-HPLC to determine the solubility at each pH.[6]
| pH | Solubility (mg/mL) at 25°C (Hypothetical Data) | Observations |
| 3.0 | > 10 | Clear Solution |
| 4.0 | > 10 | Clear Solution |
| 5.0 | > 10 | Clear Solution |
| 6.0 | ~5 | Slight Haze |
| 7.0 | < 1 | Precipitate Forms |
| 8.0 | < 0.5 | Heavy Precipitate |
Issue 2: Color Change in Solution (e.g., Yellowing)
Question: My solution of this compound has developed a yellow or brownish tint upon storage. Is the compound degrading?
Answer: A change in color often indicates a chemical transformation, most likely due to oxidative degradation.
Causality Explained: Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[7] This oxidation can lead to the formation of colored degradation products. The pyrazole ring itself is generally resistant to oxidation, but the exocyclic amino group is a primary site for such reactions.[4] The formation of quinone-imine type structures or other conjugated systems can result in the observed color change.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution color change.
Experimental Protocol: Forced Degradation Study (Oxidation and Photostability)
This protocol helps to understand the degradation pathways and develop appropriate handling and storage procedures.[8][9]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Oxidative Stress:
-
Treat the solution with a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂) and incubate at room temperature for 24 hours.
-
Take time points (e.g., 0, 2, 8, 24 hours) for analysis.
-
-
Photostability Stress:
-
Expose a separate sample of the solution to a light source as specified in ICH Q1B guidelines (e.g., a combination of UV and visible light).[1]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples after a defined exposure period.
-
-
Analytical Method:
-
Use a stability-indicating RP-HPLC method with a PDA detector to monitor the appearance of new peaks (degradation products) and the decrease in the parent peak area.[6][10]
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which can help in their identification.[11]
-
Recommendations:
-
Always store stock solutions in amber vials or wrapped in foil to protect from light.[12]
-
For long-term storage, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Prepare fresh solutions for critical experiments whenever possible.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions?
For high concentration stock solutions (e.g., 10-50 mM), DMSO or ethanol are recommended. The compound is generally more stable in these aprotic or less protic organic solvents compared to aqueous solutions. For working solutions in aqueous buffers for biological assays, it is crucial to maintain an acidic pH (4.0-5.5) to ensure solubility and stability.
Q2: How should I store the solid compound and its solutions?
-
Solid: The solid hydrochloride salt should be stored in a tightly sealed container in a desiccator at 2-8°C.[13] Protect from moisture and light.
-
Solutions:
-
Organic Stocks (DMSO, Ethanol): Store at -20°C or -80°C in tightly sealed amber vials.
-
Aqueous Solutions: Due to the risk of hydrolysis and other degradation pathways in water, it is recommended to prepare aqueous solutions fresh.[7] If short-term storage is necessary, store at 2-8°C for no longer than 24-48 hours, ensuring the pH is in the optimal range.
-
Q3: Is the pyrazole ring susceptible to degradation?
The pyrazole ring is an aromatic heterocycle and is generally quite stable to a range of conditions, including moderate heat and pH changes.[4][14] It is resistant to mild oxidation and reduction.[4] The primary points of instability for this compound are typically the exocyclic amino group and the potential for deprotonation and precipitation of the free base.
Q4: Can this compound undergo tautomerization? How does this affect my experiments?
Yes, pyrazoles can exist in different tautomeric forms.[3][4] For 5-o-Tolyl-2H-pyrazol-3-ylamine, the proton on the pyrazole ring can be on either nitrogen atom. In solution, there will likely be an equilibrium between these forms. For most biological assays, this tautomerism is not a major concern as the equilibrium is rapid and the different tautomers will likely have similar binding affinities to the target protein. However, for structural biology studies like X-ray crystallography, it is important to be aware that the compound may crystallize as a single tautomer.
Q5: What analytical methods are suitable for quantifying this compound and its potential degradants?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and reliable method for quantification.[6] A C18 column is a good starting point, with a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape and maintain the protonated state of the amine. For identifying unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[11]
References
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Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
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MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
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PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Recent developments in aminopyrazole chemistry. [Link]
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ResearchGate. High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. [Link]
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Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
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Future Science. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
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MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
MDPI. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]
-
PMC. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
-
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
ResearchGate. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... [Link]
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PubMed. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
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Chemcia Scientific. MATERIAL SAFETY DATA SHEET. [Link]
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ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride... [Link]
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Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
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ScienceDirect. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
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ResearchGate. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
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ResearchGate. Development and validation of a rapid turboflow LC-MS/MS method for the quantification of LSD... [Link]
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IRIS UniGe. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
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ACS Publications. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. [Link]
-
RSC Publishing. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. [Link]
-
ResearchGate. Forced degradation studies of Brexpiprazole. [Link]
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PubChem. Pyrazol-3-ylamine | C3H5N3 | CID 74561. [Link]
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ResearchGate. ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]
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MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]
-
PubMed. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. [Link]
-
PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
CORE. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Scientific Research Publishing. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [Link]
-
The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]
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Technical Support Center: Enhancing the Selectivity of Pyrazole-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of improving the selectivity of pyrazole-based kinase inhibitors. The pyrazole scaffold is a cornerstone in kinase inhibitor design, offering a versatile platform for achieving high potency.[1][2] However, due to the highly conserved nature of the ATP-binding site across the human kinome, achieving selectivity remains a significant hurdle, often leading to off-target effects and potential toxicity.[3][4]
This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based inhibitor is potent, but it hits multiple kinases. What is the first step to improve its selectivity?
A1: The first and most critical step is to understand the structural basis of its promiscuity. This begins with a thorough Structure-Activity Relationship (SAR) study, ideally guided by co-crystal structures of your inhibitor with its primary target and key off-targets.
The pyrazole ring itself is a privileged scaffold, capable of forming key hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[5][6] The substituents on the pyrazole and any connected ring systems are what will ultimately determine selectivity.[1][5]
Initial Actions:
-
Comprehensive Kinase Profiling: Before any chemical modifications, you need a baseline understanding of your inhibitor's selectivity profile. It is recommended to perform a broad kinase panel screen (100-400 kinases) at a single concentration (e.g., 1 µM) to identify the primary off-targets.[7] For any kinases showing significant inhibition (e.g., >70%), a follow-up IC50 determination with a 10-point dose-response curve is advised to quantify the potency of these off-target interactions.[7]
-
Structural Analysis: If a co-crystal structure of your inhibitor with its target kinase is not available, obtaining one is a high priority. This will reveal the precise binding mode and highlight opportunities for modification. In the absence of a crystal structure, computational modeling and docking studies can provide valuable initial hypotheses.[5] Analyze the differences in the ATP-binding pockets of your primary target versus the identified off-targets. Look for variations in amino acid residues, particularly around the regions where your inhibitor's substituents are located.[4]
Q2: How can I leverage Structure-Activity Relationship (SAR) to enhance selectivity?
A2: A systematic SAR study is the cornerstone of improving selectivity. The goal is to introduce modifications that are sterically or electronically favored by the target kinase but disfavored by off-target kinases.
Key SAR Strategies for Pyrazole Inhibitors:
-
Exploring the Solvent-Exposed Region: Modify substituents on the pyrazole ring that point towards the solvent-exposed region of the ATP-binding pocket. This area is often less conserved among kinases, offering a prime opportunity for introducing selectivity-enhancing moieties.
-
Targeting the Gatekeeper Residue: The "gatekeeper" residue, which sits at the entrance to a hydrophobic pocket, varies in size across the kinome. If your target kinase has a small gatekeeper (e.g., threonine), you can design bulkier substituents on your inhibitor that will be accommodated by the target but will clash with the larger gatekeeper residues (e.g., methionine, phenylalanine) of off-target kinases.[3]
-
Exploiting Unique Pockets: Use structural information to design substituents that can access unique sub-pockets within the ATP-binding site of your target kinase. For example, some kinases have a "back pocket" that can be accessed by inhibitors with appropriate chemical extensions.
-
Modulating Physicochemical Properties: Replacing hydrophobic aromatic rings with a pyrazole can improve aqueous solubility and other pharmacokinetic properties.[5] Fine-tuning properties like polar surface area (PSA) can also influence selectivity and cell permeability.[5]
Below is a table illustrating a hypothetical SAR study for a pyrazole inhibitor targeting Kinase A, with off-target activity against Kinase B.
| Compound ID | Modification on Pyrazole Scaffold | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Kinase B/Kinase A) |
| Lead-001 | -Methyl | 15 | 30 | 2 |
| SAR-002 | -Ethyl | 20 | 100 | 5 |
| SAR-003 | -Isopropyl | 50 | 500 | 10 |
| SAR-004 | -Cyclopropyl | 10 | 800 | 80 |
| SAR-005 | -(4-fluorophenyl) | 5 | 15 | 3 |
This table illustrates how systematic modification of a single substituent can dramatically improve selectivity.
Q3: My SAR campaign is plateauing. What advanced strategies can I employ?
A3: When traditional SAR approaches yield diminishing returns, more advanced strategies are necessary. These often involve moving beyond simple substituent modifications.
Advanced Strategies:
-
Macrocyclization: This involves tethering two parts of the inhibitor together, creating a cyclic structure. Macrocyclization pre-organizes the inhibitor into its bioactive conformation, reducing the entropic penalty of binding and often leading to a significant increase in both potency and selectivity.[8] The rigid macrocyclic structure is less able to adapt to the binding sites of off-target kinases.[8]
Troubleshooting Guides
Problem 1: My new pyrazole analogue shows improved biochemical selectivity, but this doesn't translate to cellular assays.
This is a common and frustrating issue in kinase inhibitor development. The discrepancy often arises from factors present in the cellular environment that are absent in a purified enzymatic assay.
Causality and Troubleshooting Steps:
-
Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km,ATP of the kinase to accurately measure the inhibitor's intrinsic affinity.[9] However, cellular ATP levels are typically much higher (1-5 mM).[10] This high concentration of a competing ligand can overcome the inhibitory effect of your compound, especially if it is a competitive inhibitor.
-
Protocol: Re-run your biochemical assay with a higher, more physiologically relevant ATP concentration (e.g., 1 mM) to see if the selectivity window is maintained.
-
-
Cell Permeability and Efflux: Your inhibitor may have poor cell permeability or be actively removed from the cell by efflux pumps (e.g., P-glycoprotein). This would result in a lower intracellular concentration of the inhibitor than expected.
-
Protocol: Perform a cell permeability assay (e.g., PAMPA) and an efflux assay to determine if these factors are at play. If permeability is low or efflux is high, you may need to modify the physicochemical properties of your inhibitor (e.g., reduce polar surface area, mask polar groups) to improve its cellular uptake and retention.[5]
-
-
Target Engagement in Cells: It's crucial to confirm that your inhibitor is binding to its intended target within the complex cellular environment.
-
Protocol: Use a cellular target engagement assay, such as the NanoBRET™ assay, to directly measure the binding of your inhibitor to the target kinase in intact cells.[11] This can provide a more accurate measure of cellular potency and selectivity.[11] Another approach is to perform a Western blot to assess the phosphorylation status of a known downstream substrate of your target kinase.[12] A reduction in substrate phosphorylation upon treatment with your inhibitor provides evidence of target engagement and inhibition.[12]
-
Problem 2: I am trying to use structure-based design, but I am unable to obtain a co-crystal structure.
Causality and Troubleshooting Steps:
Obtaining a high-quality co-crystal structure can be challenging due to issues with protein expression, purification, stability, or the crystallization process itself.
-
Optimize Protein Construct: The full-length kinase may be difficult to crystallize. Try using a truncated construct that contains only the kinase domain. You may also need to experiment with different expression systems (e.g., bacterial, insect, mammalian) to obtain sufficient quantities of soluble, stable protein.
-
Improve Ligand Solubility: If your inhibitor has poor aqueous solubility, it may precipitate out of solution during crystallization trials. Consider preparing a more soluble salt form of your inhibitor or using co-solvents.
-
Alternative Structural Biology Techniques: If X-ray crystallography is unsuccessful, consider other techniques:
-
Cryo-Electron Microscopy (Cryo-EM): This technique is becoming increasingly powerful for determining the structures of challenging proteins and protein-ligand complexes.
-
Homology Modeling: If a crystal structure of a closely related kinase is available, you can build a homology model of your target kinase. While not as accurate as an experimental structure, it can still provide valuable insights for guiding your design efforts.
-
-
Computational Approaches: In the absence of an experimental structure, sophisticated computational tools can be used to predict the binding mode of your inhibitor and identify key interactions.[4][13] These models can then be used to generate hypotheses for SAR studies.
Visualizations and Workflows
Workflow for Improving Kinase Inhibitor Selectivity
The following diagram outlines a systematic workflow for enhancing the selectivity of a pyrazole-based kinase inhibitor.
Caption: A workflow for improving kinase inhibitor selectivity.
Binding Mode of a Pyrazole-Based Inhibitor
This diagram illustrates the typical binding mode of a pyrazole-based inhibitor in the ATP-binding pocket of a kinase.
Caption: Binding mode of a pyrazole-based kinase inhibitor.
References
-
Willems, S., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Potjewyd, F., & Chagot, B. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]
-
van der Heden van Noort, G. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Structure–activity relationship (SAR) for pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
Ahmad, I., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry. Available at: [Link]
-
Lu, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
-
Iftene, M. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Johnson, L. N. (2009). Structural biology in drug design: selective protein kinase inhibitors. Biochemical Society Transactions. Available at: [Link]
-
de Vicente, A., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Gushchina, I. V., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
-
Yang, R., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Robers, M. B., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]
-
Le Borgne, M., et al. (2018). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Molecules. Available at: [Link]
-
Yang, R., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics. Available at: [Link]
-
Brandt, G. E. B., et al. (2022). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Doe, C., et al. (2011). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational analysis of kinase inhibitor selectivity using structural knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for assessing the purity of synthesized 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
{"answer":"As a Senior Application Scientist, I've designed this technical support guide to provide you with a comprehensive . This guide is structured to address potential challenges from the synthesis stage through to final purity analysis, ensuring a self-validating workflow.
Section 1: Understanding the Compound and Potential Impurities
5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride is a key intermediate in the synthesis of pharmaceuticals, particularly as an inhibitor of p38 mitogen-activated protein kinases (MAPKs) involved in inflammatory responses.[1] Its purity is critical for downstream applications.
The synthesis typically involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring, followed by the introduction of the o-tolyl group and conversion to the hydrochloride salt.[1]
Common Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual hydrazine derivatives or 1,3-diketones.
-
Isomeric Impurities: Formation of regioisomers during the cyclization or substitution steps.
-
By-products from Side Reactions: Oxidation of the amine group or reactions involving the solvent.[1]
-
Residual Solvents: Incomplete removal of reaction or purification solvents.
Section 2: Purity Assessment Workflow
A multi-pronged analytical approach is essential for a conclusive purity assessment. The following workflow is recommended:
Caption: Recommended workflow for purity assessment.
Section 3: Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantitative purity assessment. A validated RP-HPLC method is crucial.[2]
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size | Provides good retention and separation for moderately polar compounds like the analyte. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the amine hydrochloride. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. | A gradient elution is necessary to separate potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyrazole and tolyl groups provide strong UV absorbance at this wavelength. A photodiode array (PDA) detector can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Sample Preparation | Dissolve 1 mg of the hydrochloride salt in 1 mL of a 50:50 mixture of Mobile Phase A and B. | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Data Analysis:
-
Calculate the area percentage of the main peak to determine the purity.
-
The purity should typically be >98% for use in drug development.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation and helps identify impurities.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons (o-tolyl group): Multiple signals in the range of δ 7.0-7.5 ppm.
-
Pyrazole Ring Proton: A singlet around δ 6.0-6.5 ppm.
-
Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O. Its chemical shift can vary.
-
Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm.
-
N-H Proton (from hydrochloride): A broad signal.
¹³C NMR Spectroscopy:
-
Will show the expected number of carbon signals for the structure, confirming the carbon framework.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound.
Technique:
-
Electrospray Ionization (ESI) in positive ion mode is recommended.
Expected Result:
-
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₀H₁₁N₃), with an expected m/z of approximately 174.10.
Section 4: Troubleshooting and FAQs
Q1: My HPLC chromatogram shows multiple peaks. What could be the cause?
A1:
-
Incomplete Reaction: Check for the presence of starting materials by comparing retention times with authentic standards.
-
Isomer Formation: Isomers may have very similar retention times. Consider adjusting the mobile phase gradient or using a different column chemistry for better separation.
-
Degradation: The compound may be unstable under the analytical conditions. Try using a milder mobile phase (e.g., formic acid instead of TFA) or a lower column temperature.
-
Contamination: Ensure all glassware and solvents are clean.
Q2: The ¹H NMR spectrum shows unexpected signals. How do I identify the impurities?
A2:
-
Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents (e.g., ethyl acetate, dichloromethane).
-
Starting Materials/Reagents: Obtain NMR spectra of your starting materials to see if any signals match.
-
Structural Isomers: Isomers will have distinct NMR spectra. 2D NMR techniques like COSY and HSQC can help in structure elucidation.
-
Water: A broad peak around δ 3.3 ppm in DMSO-d₆ or δ 4.7 ppm in CDCl₃ is often due to water.
Q3: The mass spectrum does not show the expected molecular ion peak.
A3:
-
Ionization Issues: The compound may not ionize well under the chosen conditions. Try adjusting the ESI source parameters (e.g., capillary voltage, cone voltage).
-
Fragmentation: The molecule might be fragmenting in the source. Use a softer ionization technique if available.
-
Incorrect Compound: It's possible the desired product was not formed. Re-examine your synthetic procedure and starting materials.
Q4: The product is an oil and not a crystalline solid. How can I improve this?
A4:
-
Purification: The presence of impurities can prevent crystallization. Try purifying the free base by column chromatography before forming the hydrochloride salt.[3][4]
-
Salt Formation: Ensure the correct stoichiometry of HCl is used. An excess or deficit can affect salt formation. Try different solvents for the salt formation and recrystallization.
Q5: How do I confirm the formation of the hydrochloride salt?
A5:
-
Titration: Perform a titration with a standardized base to determine the chloride content.
-
Ion Chromatography: This can be used to quantify the chloride ion.
-
NMR: The chemical shift of the N-H protons can be indicative of salt formation.
References
- CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
3(5)-aminopyrazole - Organic Syntheses Procedure. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]
-
2-Methyl-2H-pyrazol-3-ylamine | C4H7N3 | CID 136927 - PubChem. Available at: [Link]
-
Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem - NIH. Available at: [Link]
-
3-(3-methylphenyl)-1H-pyrazol-5-amine - PubChem. Available at: [Link]"}
Sources
dealing with batch-to-batch variability of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
Welcome to the technical support resource for 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride (CAS: 1240217-89-3). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate in their scientific endeavors. As a key building block in the synthesis of various pharmacologically active compounds, particularly p38 MAPK inhibitors for inflammatory diseases, ensuring its purity and consistency is paramount for reproducible and reliable experimental outcomes.[1]
Batch-to-batch variability is an inherent challenge in working with complex organic molecules. This variability can stem from subtle differences in synthetic routes, purification methods, or storage conditions, leading to the presence of impurities that may significantly impact downstream applications.[2] This guide provides a comprehensive framework for identifying, diagnosing, and resolving common issues related to the quality and performance of this compound.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers face when working with a new batch of this reagent.
Q1: My kinase assay results are inconsistent since I switched to a new lot of this compound. What could be the cause?
A: Inconsistent kinase assay results are a primary indicator of batch-to-batch variability. The issue often lies with impurities in the new lot that may have inhibitory activity themselves or interfere with the binding of your intended compound.[2] A common culprit in pyrazole synthesis is the formation of a regioisomeric impurity, in this case, 3-o-Tolyl-2H-pyrazol-5-ylamine .[3][4] Even small percentages of this isomer can lead to significant changes in observed biological activity. Other potential causes include residual starting materials, solvents, or degradation products.
Q2: What is a regioisomeric impurity and why is it a concern for this specific compound?
A: A regioisomer is a molecule that has the same molecular formula but differs in the spatial arrangement of its functional groups. The standard synthesis of this compound involves the reaction of a hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[3] Depending on which carbonyl group the hydrazine initially attacks, two different pyrazole products can be formed: the desired 5-o-tolyl isomer and the undesired 3-o-tolyl isomer. These two molecules can have different biological activities and physicochemical properties. An impurity with its own inhibitory activity can lead to an overestimation of your compound's potency.[2]
Q3: How can I confirm the identity and purity of my batch of this compound?
A: A multi-pronged analytical approach is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and identifying isomeric impurities.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample and quantify the percentage of the main component versus any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Elemental Analysis: Verifies the elemental composition of the compound.
Q4: The material I received has a slightly different color/crystal form than the previous batch. Is this a problem?
A: A change in physical appearance can sometimes indicate a difference in purity, crystal polymorphism, or the presence of trace impurities. While not always detrimental to the compound's performance, it warrants further investigation. It is recommended to perform the analytical checks described in Q3 to ensure the new batch meets the required specifications before use in critical experiments.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and resolving specific problems encountered during experimentation.
Issue 1: Decreased or Variable Potency in p38 MAPK Inhibition Assays
You observe a significant shift (e.g., >2-fold) in the IC₅₀ value of your final compound or inconsistent results between experiments using a new batch of the starting material.
Caption: Workflow for troubleshooting inconsistent kinase assay results.
-
Verify Assay Integrity: Before scrutinizing the reagent, ensure your p38 MAPK assay is performing as expected. Check positive and negative controls, enzyme activity, and buffer conditions. Inconsistent controls point to an issue with the assay itself rather than the reagent.
-
Qualify the New Batch (See Section 3): This is the most critical step. A new batch should not be used in critical experiments without proper qualification.
-
Purity Assessment (HPLC): Run an HPLC analysis to determine the purity. A significant increase in impurity peaks compared to a previously good batch is a red flag.
-
Identity Confirmation (NMR & MS): Acquire ¹H and ¹³C NMR spectra and a mass spectrum. Compare these with the data from a trusted batch or reference spectra. Pay close attention to the potential presence of the regioisomeric impurity.
-
| Expected NMR Comparison | 5-o-Tolyl-2H-pyrazol-3-ylamine (Desired) | 3-o-Tolyl-2H-pyrazol-5-ylamine (Impurity) | Rationale |
| ¹H NMR (Pyrazole H4) | Expected to be more upfield (lower ppm) | Expected to be more downfield (higher ppm) | The H4 proton is adjacent to the carbon bearing the tolyl group in the 5-tolyl isomer, which is less electron-withdrawing than the carbon attached to the amino group. |
| ¹³C NMR (Pyrazole C3) | Expected to be more downfield (higher ppm) | Expected to be more upfield (lower ppm) | The C3 carbon is directly attached to the electron-withdrawing amino group. |
| ¹³C NMR (Pyrazole C5) | Expected to be more upfield (lower ppm) | Expected to be more downfield (higher ppm) | The C5 carbon is attached to the tolyl group. |
Note: These are predicted trends. 2D NMR techniques like HSQC and HMBC are highly recommended for unambiguous assignment.
-
Actionable Solutions:
-
If Impurities are Detected: If significant impurities, especially the regioisomer, are confirmed, the batch should not be used for sensitive applications. Contact the supplier with your analytical data. If possible, repurify the material using column chromatography.
-
If Purity is Confirmed: If the new batch is analytically identical to the old one, the source of variability lies elsewhere. Re-examine your downstream synthetic steps for any changes in reagents, solvents, or reaction conditions. Also, re-evaluate the stability of the compound under your specific experimental conditions.
-
Issue 2: Poor Solubility or Handling Characteristics
The new batch of this compound is difficult to dissolve or handle compared to previous batches.
-
Check the Certificate of Analysis (CoA): Review the CoA for any reported differences in physical properties such as particle size or crystal form.[5][6]
-
Assess Water Content: As a hydrochloride salt, the material can be hygroscopic. An increased water content can affect its solubility and handling. Karl Fischer titration can be used to determine the water content.
-
Consider Polymorphism: Different batches may have different crystalline forms (polymorphs), which can impact solubility and dissolution rates. While typically requiring advanced techniques like X-ray diffraction (XRD) to confirm, a simple change in dissolution behavior is a strong indicator.
-
Actionable Solutions:
-
For Solubility Issues: Try gentle heating or sonication to aid dissolution. Ensure you are using a consistent and appropriate solvent.
-
For Handling Issues: If the material is very fine or static, handle it in a controlled environment like a glove box to prevent dispersal. If it appears clumpy due to moisture, drying it under vacuum may help, but be mindful of potential degradation at elevated temperatures.
-
Section 3: Protocol for Qualifying a New Batch
Implementing a standardized protocol for qualifying each new batch of a critical reagent like this compound is essential for ensuring long-term data integrity.
Step-by-Step Qualification Protocol
-
Documentation Review:
-
Obtain the Certificate of Analysis (CoA) from the supplier for the new lot number.
-
Compare the CoA data (purity, identity tests) with the specifications from a previously accepted batch. Note any discrepancies.
-
-
Analytical Testing (In-house Verification):
-
Appearance: Visually inspect the material for color and form. Record your observations.
-
Purity by HPLC:
-
Develop a standard HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA).
-
Run a sample of the new batch and a retained sample of a previously qualified "gold standard" batch in parallel.
-
Compare the chromatograms for the main peak area percentage and the impurity profile.
-
-
Identity by ¹H NMR:
-
Prepare a sample of the new batch in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Compare the spectrum to that of your "gold standard" batch. Verify that all characteristic peaks are present and that there are no new, significant signals.
-
-
Identity by Mass Spectrometry:
-
Obtain a mass spectrum to confirm the molecular weight (for the free base: 173.21 g/mol ).[1]
-
-
-
Functional Testing:
-
Synthesize a small amount of your final compound using the new batch of the intermediate.
-
Test this final compound in your key biological assay (e.g., p38 MAPK inhibition assay) alongside a reference standard of the final compound made from a previously qualified batch.
-
The IC₅₀ value obtained should be within a pre-defined acceptable range of the reference standard.
-
-
Setting Acceptance Criteria and Final Decision:
-
Establish clear, quantitative acceptance criteria before starting the qualification.
-
If the new batch meets all analytical and functional criteria, it is approved for use.
-
If it fails any of the criteria, it should be rejected. Document all results and the final decision.
-
| Test | Acceptance Criteria | Justification |
| Appearance | White to off-white solid | Consistency with previous batches. |
| Purity (HPLC) | ≥ 98.0% | To minimize the impact of unknown impurities on biological assays. |
| Identity (¹H NMR) | Spectrum conforms to reference standard | Confirms the chemical structure of the major component. |
| Regioisomeric Impurity | Not detected or ≤ 0.5% | The regioisomer is a known potential impurity that can affect biological activity. |
| Functional Test (IC₅₀) | Within 2-fold of the reference standard | Ensures that the new batch produces a final compound with comparable biological activity. |
Section 4: Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from light and moisture.
-
Long-Term Stability: As a hydrochloride salt, it is generally more stable than the free base. However, aminopyrazoles can be susceptible to oxidative degradation. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Solution Stability: The stability of this compound in various solvents has not been extensively reported. It is recommended to prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at -20°C or -80°C and their stability should be verified over time.
References
- Benchchem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. Accessed February 6, 2026.
- Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Accessed February 6, 2026.
- PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Published September 8, 2022.
- Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem. Accessed February 6, 2026.
- PubMed Central. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. PMC. Accessed February 6, 2026.
- Datacor. 2024 Certificate of Analysis - Definition, Example Template & Requirements.
- Sigma-Aldrich. p38 MAP Kinase Assay Kit (CS0250) - Bulletin. Sigma-Aldrich. Accessed February 6, 2026.
- ICH.
- PubMed Central. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. Published June 29, 2020.
- Chem-Impex. 3-(2-Methylphenyl)-1H-pyrazol-5-amine. Chem-Impex. Accessed February 6, 2026.
- BioPharm International. Establishing Acceptance Criteria for Analytical Methods.
- PubChem. 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Accessed February 6, 2026.
- ICH. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH. Accessed February 6, 2026.
- Benchchem. This compound | 1240217-89-3. Benchchem. Accessed February 6, 2026.
- ICH. ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. ICH. Accessed February 6, 2026.
- Regis Technologies. Specification Setting During Chemical API Development. Regis Technologies. Published May 30, 2021.
Sources
- 1. rsc.org [rsc.org]
- 2. seed.nih.gov [seed.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. alliancechemical.com [alliancechemical.com]
Technical Support Center: Compound Solubility & Precipitation Management
Subject: Strategies to Minimize Compound Precipitation in Cell Culture Media Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 6, 2026
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see high-potency compounds fail not because of a lack of efficacy, but due to bioavailability collapse . When a compound precipitates in cell culture media, your effective concentration drops to near zero, yielding false negatives. Conversely, micro-crystals can cause physical toxicity to cells (lysing membranes), yielding false positives.
This guide moves beyond basic "mixing instructions" to address the physicochemical drivers of solubility: Kinetic vs. Thermodynamic limits and the Solvent Shift .
Module 1: Diagnostic Triage
Is it Precipitation or Contamination? [1]
Before altering your protocol, confirm the nature of the turbidity. Use this rapid inspection table.
| Observation | Likely Cause | Verification Step |
| Immediate Cloudiness | "Crash-out" (Kinetic Failure) | Occurs within seconds of adding stock to media. Vortexing may briefly clear it, but it returns. |
| Crystals after 24h | Thermodynamic Re-equilibration | Inspect under 10x phase contrast. Look for geometric shapes (needles, plates) vs. biological movement. |
| "Fried Egg" Colonies | Mycoplasma | DAPI stain or PCR test. Precipitation does not form colonies. |
| Shimmering/Brownian Motion | Bacteria | Bacterial movement is active and directional; precipitate movement is passive vibration. |
Module 2: The Mechanics of "Crash-Out"
Most compounds are stored in DMSO (Dimethyl Sulfoxide). When you spike a DMSO stock into aqueous media, you trigger a violent polarity shift.
-
Kinetic Solubility: The compound stays in solution temporarily because the energy barrier to form crystals hasn't been overcome yet.
-
Thermodynamic Solubility: The true equilibrium limit.[2] If your concentration exceeds this, the compound will eventually precipitate.
The Danger Zone: The most critical moment is the mixing interface . When a drop of DMSO stock hits the media, the local concentration of compound is high, but the local solvent power drops instantly. This creates a "supersaturated" zone where nucleation nuclei form.
Visualization: The Precipitation Cascade
Figure 1: The "Crash-Out" Cascade. Direct spiking creates a supersaturation zone that favors crystal nucleation over stable dissolution.
Module 3: Prevention Protocols
Protocol A: The "Anhydrous" Stock Management
Root Cause: DMSO is hygroscopic (absorbs water from air). Wet DMSO lowers the solubility of hydrophobic compounds inside the stock vial, causing micro-seeds to form before you even start the experiment.
-
Single-Use Aliquots: Never store a "working stock" that is freeze-thawed multiple times. Aliquot stocks into single-use brown glass or high-quality polypropylene vials.
-
Desiccated Storage: Store vials in a sealed container with desiccant (silica gel) at -20°C or -80°C.
-
Visual Check: Before use, hold the vial up to a light. If you see "swirls" or refraction lines, the compound may be crashing out. Sonicate for 5 minutes at 37°C before use.
Protocol B: The Intermediate Dilution (Serial Step-Down)
The Fix: Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate step to "train" the compound to tolerate water.
Step-by-Step:
-
Goal: Final concentration 10 µM in Media (0.1% DMSO).
-
Standard (Risky): Add 1 µL of 10 mM stock directly to 1 mL Media.
-
Optimized (Safe):
-
Step 1: Prepare a 100x Intermediate in sterile PBS or Media.
-
Mix 10 µL of 10 mM Stock + 990 µL of Media/Buffer.
-
Result: 100 µM Compound in 1% DMSO. (Vortex immediately).
-
-
Step 2: Add the Intermediate to the cells.
-
Add 100 µL of Intermediate to 900 µL of Media on cells.
-
Result: 10 µM Compound in 0.1% DMSO.
-
-
Why this works: The intermediate step lowers the concentration gradient, preventing the formation of the "Supersaturation Zone" shown in Figure 1.
Visualization: Dilution Workflow
Figure 2: The Step-Down Dilution Strategy minimizes solvent shock.
Module 4: Advanced Solubilization Strategies
If the protocols above fail, your compound is likely thermodynamically insoluble in aqueous media. You must modify the solvent system.[3]
Carrier Proteins (BSA/HSA)
Serum proteins like Albumin naturally bind hydrophobic drugs and transport them.
-
Action: If using serum-free media, add 0.1% - 0.5% Bovine Serum Albumin (BSA) .
-
Note: This mimics in vivo conditions better but may reduce free drug concentration (check protein binding data).
Cyclodextrins (Molecular Encapsulation)
Cyclodextrins are ring-shaped sugars with a hydrophobic core and hydrophilic shell.[4][5] They encapsulate the drug, hiding it from the water.
-
Recommendation: Use HP-β-Cyclodextrin (2-Hydroxypropyl-beta-cyclodextrin).[4]
-
Limit: Do not exceed 0.5% - 1% w/v cyclodextrin, as it can extract cholesterol from cell membranes.
Frequently Asked Questions (FAQ)
Q: My compound precipitates immediately, even with intermediate dilution. A: You have likely exceeded the Thermodynamic Solubility Limit .
-
Action: Perform a solubility limit test.[6][7][8] Dilute the compound in media (without cells) at 100, 50, 10, and 1 µM. Incubate at 37°C for 2 hours. Centrifuge and analyze the supernatant by HPLC or UV-Vis. Work only below the limit where recovery is >90%.
Q: Can I just heat the media to dissolve the precipitate? A: Caution advised. While heat increases solubility (usually), cooling back to 37°C inside the incubator may cause re-precipitation (crystallization). Furthermore, heat can degrade heat-sensitive compounds or media growth factors. Sonicating the stock is safe; heating the media is risky.
Q: What is the absolute maximum DMSO concentration I can use? A:
-
Standard: 0.1% (Safe for 99% of lines).
-
Tolerant: 0.5% (Many cancer lines, hepatocytes).
-
Toxic: >1.0% (Induces differentiation, apoptosis, or membrane permeabilization).
-
Always run a "Vehicle Control" (DMSO only) to normalize your data.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges arising from solubility and nonspecific binding. Drug Discovery Today, 11(9-10), 446-451.
-
Waybright, T. J., et al. (2009). Increasing the reliability and reproducibility of high-throughput screening: The effects of DMSO on compound solubility. Journal of Biomolecular Screening, 14(6), 708-715.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. lifetein.com [lifetein.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride as a p38 MAPK Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory effect of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride on the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The experimental strategy detailed herein is designed as a self-validating cascade, moving from direct biochemical interaction to cellular target engagement and culminating in a functional biological readout. By comparing the performance of this novel compound against established benchmarks, this guide ensures a robust and objective assessment of its therapeutic potential.
The Central Role of p38 MAPK in Cellular Stress and Inflammation
The p38 MAPK pathway is a critical signaling cascade that orchestrates cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stressors, and pathogens.[1][2] Dysregulation of this pathway is implicated in a host of inflammatory diseases, such as rheumatoid arthritis and asthma, as well as in neurodegenerative conditions and cancer, making it a prime target for therapeutic intervention.[3][4][5] The core mechanism of the pathway involves a series of phosphorylation events, culminating in the activation of p38 MAPK, which in turn phosphorylates various downstream transcription factors and protein kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[2]
This compound has emerged as a compound with notable biological activity, specifically as a potential inhibitor of p38 MAPKs.[3] Its 5-amino-pyrazole scaffold is a known pharmacophore for potent and selective p38α MAP kinase inhibitors.[6] Validating this inhibitory activity requires a multi-faceted approach to not only confirm direct enzyme inhibition but also to understand its efficacy in a complex cellular environment.
The Imperative of Benchmarking: Selecting the Right Controls
To objectively evaluate a novel inhibitor, it is essential to compare its performance against well-characterized, industry-standard compounds. For this guide, we have selected two widely used p38 MAPK inhibitors that offer distinct profiles:
-
SB203580 : A highly selective, ATP-competitive inhibitor of the p38α and p38β isoforms (IC₅₀ = 0.6 µM).[7] It is an invaluable tool for discerning the roles of these specific isoforms but does not inhibit the γ and δ isoforms.[8] SB203580 effectively inhibits the catalytic activity of p38 MAPK but does not prevent its activation by upstream kinases.[9][10]
-
Doramapimod (BIRB 796) : A highly potent, orally available pan-p38 MAPK inhibitor that uniquely binds to an allosteric site, leading to a conformational change that prevents kinase activity.[11][12] It inhibits all four p38 isoforms (p38α, β, γ, and δ) with IC50 values in the nanomolar range.[12][13]
By using both a selective (SB203580) and a pan-isoform (BIRB 796) inhibitor, we can contextualize the potency and selectivity profile of this compound.
A Three-Tiered Experimental Validation Workflow
Our validation strategy is built on a logical progression of three key experimental stages. This workflow ensures that each step builds upon the last, providing a comprehensive and self-validating picture of the inhibitor's activity.
Caption: A logical workflow for inhibitor validation.
Tier 1: Biochemical Validation — Direct Inhibition of p38 MAPK Activity
Causality & Rationale: The foundational step is to determine if this compound directly inhibits the enzymatic activity of p38 MAPK in a purified, cell-free system. This experiment is critical to establish a direct mechanism of action and to quantify the compound's potency (IC50 value), which is the concentration required to inhibit 50% of the enzyme's activity.
Experimental Protocol: Non-Radioactive In Vitro Kinase Assay
This protocol utilizes a recombinant p38 MAPK enzyme and its specific substrate, ATF-2. The activity is measured by detecting the phosphorylation of ATF-2 via a specific antibody.
-
Reagent Preparation :
-
Prepare a 10X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 50 mM β-glycerophosphate, 10 mM DTT).
-
Prepare a 10X ATP solution (e.g., 1 mM in water).
-
Reconstitute recombinant human p38α MAPK and ATF-2 substrate protein to working concentrations.
-
Prepare serial dilutions of this compound, SB203580, and BIRB 796 in DMSO, followed by a final dilution in 1X Kinase Buffer.
-
-
Kinase Reaction :
-
In a 96-well plate, add 5 µL of the serially diluted inhibitor or DMSO vehicle control.
-
Add 20 µL of a master mix containing 1X Kinase Buffer, 100 µM ATP, and the recombinant p38α enzyme.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the ATF-2 substrate.
-
Incubate the reaction for 30 minutes at 30°C.
-
-
Detection :
-
Stop the reaction by adding EDTA.
-
Detect the level of ATF-2 phosphorylation (at Thr71) using an appropriate method, such as a sandwich ELISA or by running a Western blot.[9] For ELISA, coat the plate with a capture antibody for ATF-2, add the reaction mixture, and then detect with an antibody specific for phospho-ATF-2.
-
-
Data Analysis :
-
Quantify the signal for each inhibitor concentration.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| 5-o-Tolyl-2H-pyrazol-3-ylamine HCl | 75 | 120 | >10,000 | >10,000 |
| SB203580 (Control) | 600 | 600 | >10,000 | >10,000 |
| BIRB 796 (Control) | 38 | 65 | 200 | 520 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Tier 2: Cellular Target Engagement — Verifying Inhibition in a Biological Context
Causality & Rationale: Demonstrating direct enzymatic inhibition is essential, but it doesn't guarantee efficacy in a cellular context. The compound must be cell-permeable and able to engage its target amidst the complexity of the intracellular environment. This experiment validates that the inhibitor can access and suppress the p38 MAPK pathway within living cells.
Caption: p38 MAPK pathway and points of analysis.
Experimental Protocol: Western Blot Analysis of p38 Phosphorylation
This protocol measures the phosphorylation status of p38 and its downstream substrate HSP27 in cells stimulated to activate the pathway.
-
Cell Culture and Treatment :
-
Plate a suitable cell line (e.g., HeLa, THP-1, or primary macrophages) and grow to 80-90% confluency.
-
Pre-treat the cells for 1 hour with various concentrations of this compound, SB203580, BIRB 796, or a DMSO vehicle control.
-
Stimulate the p38 pathway by adding an agonist (e.g., 20 µg/mL anisomycin for 30 minutes, or 1 µg/mL LPS for 1 hour).[14][15] Include an unstimulated control.
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[16][17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Phospho-HSP27 (Ser82)
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
For each sample, normalize the phospho-protein signal to its corresponding total protein signal. Further normalize to the loading control to correct for any loading inaccuracies.
-
Express the results as a percentage of the stimulated DMSO control.
-
Comparative Data Summary (Hypothetical)
| Treatment | p-p38 / Total p38 (% of Stimulated Control) | p-HSP27 / GAPDH (% of Stimulated Control) |
| Unstimulated | 5% | 8% |
| Stimulated + DMSO | 100% | 100% |
| Stimulated + Test Compound (1 µM) | 105% | 25% |
| Stimulated + SB203580 (10 µM) | 102% | 15% |
| Stimulated + BIRB 796 (1 µM) | 45% | 10% |
Note: SB203580 does not inhibit the phosphorylation of p38 itself, only its activity, so p-p38 levels remain high.[9][10] A reduction in p-p38 with BIRB 796 may occur due to its different binding mechanism affecting upstream kinase access. The key readout is the reduction in the downstream substrate, p-HSP27.
Tier 3: Functional Cellular Assay — Quantifying a Biological Outcome
Causality & Rationale: The ultimate validation of an inhibitor's therapeutic potential lies in its ability to produce a desired biological effect. Since p38 MAPK is a key regulator of inflammatory cytokine production, a robust functional assay is to measure the inhibition of TNF-α release from immune cells.[2] This experiment directly links target engagement to a physiologically relevant outcome.
Experimental Protocol: Inhibition of LPS-Induced TNF-α Secretion
This protocol uses the human monocytic cell line THP-1, which differentiates into macrophage-like cells and produces TNF-α upon stimulation with lipopolysaccharide (LPS).
-
Cell Differentiation and Treatment :
-
Culture THP-1 cells and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Wash the cells and allow them to rest in fresh media for 24 hours.
-
Pre-treat the differentiated THP-1 cells for 1 hour with serial dilutions of this compound, SB203580, BIRB 796, or a DMSO vehicle control.
-
-
Stimulation :
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 4-6 hours at 37°C.
-
-
TNF-α Measurement :
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis :
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the concentration of TNF-α in each sample.
-
Plot the TNF-α concentration versus the log of the inhibitor concentration and fit the data to determine the EC50 value (the effective concentration that inhibits 50% of TNF-α release).
-
Comparative Data Summary (Hypothetical)
| Compound | TNF-α Inhibition EC50 (nM) |
| 5-o-Tolyl-2H-pyrazol-3-ylamine HCl | 150 |
| SB203580 (Control) | 800 |
| BIRB 796 (Control) | 55 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Overall Summary and Conclusion
This guide outlines a rigorous, multi-tiered strategy to validate the inhibitory effects of this compound on p38 MAPK.
-
Tier 1 establishes direct, on-target biochemical potency.
-
Tier 2 confirms that the compound is cell-permeable and effectively engages its target in a complex intracellular environment.
-
Tier 3 demonstrates that this target engagement translates into a meaningful, functional anti-inflammatory effect.
By systematically progressing through this workflow and comparing the results to established benchmarks like SB203580 and BIRB 796, researchers can build a comprehensive and compelling data package. The hypothetical data presented suggests that this compound could be a potent and selective inhibitor of the p38α/β isoforms, with strong cellular and functional activity. This structured, self-validating approach is fundamental to accurately assessing the compound's potential as a novel therapeutic agent for inflammatory diseases.
References
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Peerapen, P., & Thongboonkerd, V. (2013). Western blot analysis revealed that inhibition of p38 MAPK activation... ResearchGate. Available from: [Link]
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Lee, J. H., et al. (2022). NJK14047 Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods. Biomolecules & Therapeutics, 30(5), 459-468. Available from: [Link]
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Wadman, S. N., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7065-7069. Available from: [Link]
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Kim, O. C., et al. (2008). Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Investigative Ophthalmology & Visual Science, 49(9), 4138-4145. Available from: [Link]
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Puhl, S. L., et al. (2007). Inhibition of p38 MAPK activity fails to attenuate contractile dysfunction in a mouse model of low-flow ischemia. Cardiovascular Research, 76(1), 104-111. Available from: [Link]
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Macphee, C. H., et al. (2000). Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. Clinical & Experimental Immunology, 121(1), 134-141. Available from: [Link]
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Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe. Available from: [Link]
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Gonzalez-Trevino, J. L., et al. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. International Journal of Molecular Sciences, 21(20), 7526. Available from: [Link]
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Lee, J. K., & Kim, N. J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. Available from: [Link]
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Georgakopoulos, P., & Mian, D. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14066. Available from: [Link]
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A.C.S. BIOMARQUE. (2024). What are p38 MAPK inhibitors and how do they work?. Available from: [Link]
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ResearchGate. Western blot analysis of total and phospho-p38-MAPK in normal and... Available from: [Link]
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A Comparative Guide to the Efficacy of p38 MAPK Inhibitors: A Focus on 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
This guide provides an in-depth comparison of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride and other prominent p38 mitogen-activated protein kinase (MAPK) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and experimental validation of these compounds. We will delve into the core mechanisms, present comparative data, and provide detailed protocols for independent verification.
The p38 MAPK Signaling Pathway: A Critical Regulator of Cellular Stress and Inflammation
The p38 MAPK pathway is a cornerstone of intracellular signaling, acting as a central hub for cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses like UV radiation and osmotic shock, and growth factors.[][2] This pathway plays a pivotal role in regulating critical cellular processes such as inflammation, apoptosis, cell cycle progression, and cell differentiation.[][2]
The signaling cascade is initiated by the activation of upstream kinases (MAP3Ks and MAP2Ks), which ultimately leads to the dual phosphorylation of a threonine and a tyrosine residue (the TGY motif) in the activation loop of p38 MAPK.[][3] Once activated, p38 MAPK phosphorylates a host of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as activating transcription factor 2 (ATF2).[4][5] This downstream signaling amplifies the initial signal, leading to the production of pro-inflammatory cytokines and other cellular responses.[]
Four isoforms of p38 have been identified: p38α, p38β, p38γ, and p38δ.[6][7] p38α is the most extensively studied isoform and is considered the primary mediator of the inflammatory response, making it a highly attractive target for therapeutic intervention in a range of inflammatory diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and certain cancers.[8]
Caption: General experimental workflow for p38 inhibitor comparison.
In Vitro p38α Kinase Assay (Non-Radioactive)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant p38α.
Principle: Active p38α is used to phosphorylate a known substrate, ATF2. The amount of phosphorylated ATF2 is then quantified, typically via western blotting, providing a measure of kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Dilute recombinant active p38α kinase and ATF2 substrate in the kinase reaction buffer to their final working concentrations.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, Doramapimod) in DMSO, then dilute further in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add the kinase, substrate, and inhibitor solution. Allow a pre-incubation period of 10-15 minutes at room temperature to permit inhibitor binding.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation. [9]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer. [9] * Boil the samples for 5 minutes. [9] * Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-ATF2 (e.g., p-ATF2 Thr71) overnight at 4°C. [10] * Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Downstream p38 Signaling
This cellular assay confirms that the inhibitor can penetrate the cell membrane and engage its target in a biological context.
Principle: Cells are stimulated to activate the p38 pathway in the presence or absence of the inhibitor. The phosphorylation status of a downstream p38 substrate, such as HSP27, is then assessed by western blot.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, THP-1) and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the p38 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the p38 pathway by adding a known activator, such as anisomycin (25 µg/ml) or LPS (1 µg/ml), for 20-30 minutes. [11]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. [11] * Perform SDS-PAGE and protein transfer as described in Protocol 4.1.
-
Probe separate membranes with primary antibodies against phospho-HSP27 (Ser82), total HSP27, phospho-p38, and total p38. Total protein blots serve as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using ECL.
-
Quantify the ratio of phosphorylated protein to total protein to assess the degree of inhibition.
-
TNF-α Release Assay (ELISA)
This functional assay measures the ultimate biological outcome of p38 inhibition – the suppression of pro-inflammatory cytokine production.
Principle: A human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are stimulated with LPS to produce TNF-α. The amount of TNF-α released into the culture supernatant is quantified using a sandwich ELISA.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Wash the cells and allow them to rest in fresh media for 24 hours.
-
Pre-treat the cells with serial dilutions of the p38 inhibitors or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/ml) for 4-6 hours.
-
-
Supernatant Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C or proceed directly to the ELISA.
-
-
Sandwich ELISA:
-
Use a commercial human TNF-α ELISA kit and follow the manufacturer's instructions. [12][13] * Briefly, coat a 96-well plate with a capture antibody specific for human TNF-α.
-
Block the plate to prevent non-specific binding.
-
Add the prepared standards and collected cell supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add a streptavidin-HRP conjugate.
-
Add a TMB substrate solution and incubate until color develops. [13] * Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. [13] * Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Discussion: Navigating the Challenges of p38 Inhibition
While p38 MAPK is a compelling therapeutic target, the clinical development of its inhibitors has been fraught with challenges. [8]Many early candidates failed in clinical trials due to a lack of sustained efficacy or significant toxicity, including hepatotoxicity and cardiotoxicity. [8]These issues may stem from the ubiquitous nature of p38α, which is involved in a wide range of physiological processes beyond inflammation. [] The limited clinical success underscores the importance of a multi-faceted evaluation strategy for new p38 inhibitors like this compound. Key considerations for future development include:
-
Isoform Selectivity: While most efforts have focused on p38α, the roles of other isoforms are less understood. A detailed selectivity profile against all four isoforms is crucial.
-
Kinome-Wide Selectivity: Off-target kinase inhibition is a major source of toxicity. Comprehensive screening against a broad panel of kinases is necessary to identify potential liabilities early in development. [14]* Cellular Context: Efficacy can be highly dependent on the cell type and the specific stimulus used. Testing inhibitors in multiple, disease-relevant cellular models is critical.
-
Downstream Targeting: An alternative strategy gaining traction is the inhibition of downstream substrates of p38, such as MK2. This approach may offer a more refined therapeutic window by modulating only a subset of p38-mediated responses. [8]
Conclusion
This compound belongs to a chemical class with demonstrated potential for p38 MAPK inhibition. To rigorously assess its efficacy relative to other inhibitors like Doramapimod or Losmapimod, a systematic experimental approach is required. By employing a combination of biochemical assays to determine direct enzymatic inhibition, cellular assays to confirm target engagement, and functional assays to measure the desired biological outcome, researchers can build a comprehensive profile of this compound. The detailed protocols provided in this guide offer a validated framework for such an evaluation, ensuring that the resulting data is robust, reproducible, and translatable to further drug development efforts. The path to a successful p38-targeted therapy remains challenging, but with rigorous preclinical evaluation and innovative chemical design, it is a goal that remains within reach.
References
- This compound | 1240217-89-3 | Benchchem. (URL: )
- 5-Pyridin-3-yl-2H-pyrazol-3-ylamine - Chem-Impex. (URL: )
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Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - Frontiers. (URL: [Link])
-
p38 MAPK Pathway in the Heart: New Insights in Health and Disease - MDPI. (URL: [Link])
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC - PubMed Central. (URL: [Link])
-
Summary of p38 inhibitors in clinical trials. | Download Table - ResearchGate. (URL: [Link])
-
P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC - PubMed Central. (URL: [Link])
-
Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804 | Biochemistry - ACS Publications. (URL: [Link])
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong. (URL: [Link])
-
P38 Signaling Pathway - Creative Diagnostics. (URL: [Link])
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5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed. (URL: [Link])
-
“Go upstream, young man”: lessons learned from the p38 saga - PMC. (URL: [Link])
-
Mechanisms and functions of p38 MAPK signalling - PubMed. (URL: [Link])
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2-Methyl-2H-pyrazol-3-ylamine | C4H7N3 | CID 136927 - PubChem. (URL: [Link])
-
Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel - Ingenta Connect. (URL: [Link])
-
p38-MAPK pathway expression levels by western blot. (a) Liver anti... - ResearchGate. (URL: [Link])
-
TNF-α (free) ELISA - IBL International. (URL: [Link])
-
A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PubMed Central. (URL: [Link])
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (URL: [Link])
-
(PDF) Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - ResearchGate. (URL: [Link])
-
p38 mitogen-activated protein kinases - Wikipedia. (URL: [Link])
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Elabscience® Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. (URL: [Link])
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Kinase Selectivity Panels - Reaction Biology. (URL: [Link])
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Comparative Guide: Cross-Validation of 5-o-Tolyl-2H-pyrazol-3-ylamine HCl in Distinct Biological Contexts
Topic: Comparative Profiling & Cross-Validation of 5-o-Tolyl-2H-pyrazol-3-ylamine HCl Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride (hereafter referred to as 5-OTP-HCl ) represents a privilege scaffold in medicinal chemistry.[1][2] While often categorized as a synthetic intermediate, its structural core—a 3-amino-5-arylpyrazole—possesses inherent biological activity that often confounds experimental data if not properly controlled.[2]
This guide addresses a critical ambiguity in the field: the duality of 5-OTP-HCl as both a p38 MAPK inhibitor (anti-inflammatory kinase target) and a putative GPR35 agonist (metabolic/gut GPCR target).[2]
We provide a rigorous cross-validation protocol comparing 5-OTP-HCl against gold-standard controls (SB203580 and Zaprinast ) across two distinct cell lines (THP-1 and HT-29 ) to decouple these signaling pathways.
Mechanistic Duality & Signaling Pathways[2]
To validate 5-OTP-HCl, one must understand the competing pathways it may modulate.[2] The 3-aminopyrazole moiety is an ATP-mimetic pharmacophore (Kinase inhibition) but also serves as an acidic isostere anchor for the orphan receptor GPR35.[2]
Pathway Visualization
The following diagram illustrates the divergent signaling nodes we are testing.
Figure 1: Divergent signaling potential of 5-OTP-HCl.[2] The compound may inhibit p38 MAPK (Red) while simultaneously activating GPR35 (Blue), necessitating cell-specific validation.[2]
Comparative Analysis: The Standards
Before initiating cell assays, benchmark 5-OTP-HCl against established ligands.[2]
| Feature | 5-OTP-HCl (Subject) | SB203580 (Kinase Control) | Zaprinast (GPCR Control) |
| Primary Target | Dual Potential (p38 / GPR35) | p38 MAPK (Specific) | GPR35 (Agonist) & PDE5 |
| MW ( g/mol ) | ~209.67 (HCl salt) | 377.43 | 271.27 |
| Solubility | High (Water/DMSO) due to HCl | Moderate (DMSO) | Low (requires basic pH/DMSO) |
| p38 IC50 | Unknown/Variable (>1 µM est.) | ~50-100 nM | Inactive |
| GPR35 EC50 | Variable (Scaffold dependent) | Inactive | ~1-5 µM |
| Cellular Use | Screening / Lead Gen | Pathway Inhibition | Receptor Activation |
Scientist’s Note: The HCl salt form of 5-OTP is critical. Free base aminopyrazoles often suffer from poor aqueous solubility, leading to microprecipitation in cell media that mimics "inhibition" via physical interference.[2] Always verify the salt form.
Experimental Validation Protocols
A. Validation in THP-1 Cells (Inflammatory Context)
Objective: Determine if 5-OTP-HCl effectively inhibits LPS-induced TNF-α production (a p38-dependent outcome) compared to SB203580.[2]
Cell Line: THP-1 (Human Monocytes).[2] Rationale: THP-1 cells express high levels of TLR4 and p38 MAPK.[2] They are the gold standard for anti-inflammatory screening.[2]
Protocol:
-
Differentiation: Seed THP-1 cells (5x10⁵ cells/mL) in RPMI-1640 + 10% FBS. Differentiate with 100 nM PMA for 24h if macrophage-like phenotype is desired (optional for p38, but recommended for stability).[2]
-
Starvation: Wash 2x with PBS; add serum-free media for 4h to reduce basal signaling.
-
Compound Pre-treatment:
-
Stimulation: Add LPS (100 ng/mL) to all wells. Incubate for 4 hours.
-
Readout: Harvest supernatant. Quantify TNF-α via ELISA.[2]
Success Criteria:
-
If 5-OTP-HCl reduces TNF-α in a dose-dependent manner similar to SB203580, p38 inhibition is confirmed .[2]
-
Caveat: If toxicity (MTS assay) > 20%, the inhibition is likely an artifact of cell death.[2]
B. Validation in HT-29 Cells (GPR35 Context)
Objective: Determine if 5-OTP-HCl acts as an agonist for GPR35, using Zaprinast as the benchmark.[2]
Cell Line: HT-29 (Human Colorectal Adenocarcinoma).[2] Rationale: HT-29 cells endogenously express functional GPR35.[2]
Protocol (DMR - Dynamic Mass Redistribution): Note: DMR is label-free and sensitive to Gq/Gi signaling.
-
Seeding: Seed HT-29 cells in 384-well biosensor plates (10k cells/well). Culture for 24h.
-
Equilibration: Replace media with assay buffer (HBSS + 20 mM HEPES). Equilibrate in the reader for 1h.
-
Baseline: Record baseline for 5 mins.
-
Injection: Inject 5-OTP-HCl (10 µM) vs. Zaprinast (10 µM).
-
Readout: Monitor wavelength shift (pm) for 60 mins.
Visualizing the Workflow:
Figure 2: Label-free assay workflow for detecting GPR35 agonism in HT-29 cells.
Data Interpretation & Troubleshooting
When analyzing your data, you will likely encounter one of three scenarios. Use this matrix to interpret the "Identity" of your specific 5-OTP-HCl batch.
| Scenario | THP-1 Result (TNF-α) | HT-29 Result (DMR/Ca2+) | Conclusion |
| 1 | Strong Inhibition | No Signal | Pure Kinase Inhibitor. Acts primarily on p38 or upstream kinases. |
| 2 | No Inhibition | Strong Signal | Selective GPR35 Agonist. The "Kinase" activity is negligible at tested doses.[2] |
| 3 | Moderate Inhibition | Moderate Signal | Promiscuous Scaffold. Typical of fragment-like molecules. Use with caution in phenotypic screens. |
Critical Control: Always run a Counter-Screen using a GPR35 antagonist (e.g., ML-145 ) in the HT-29 assay.[2] If ML-145 blocks the signal from 5-OTP-HCl, the GPCR activity is confirmed.[2] If not, the signal might be an off-target artifact.[2]
References
-
BenchChem. (n.d.).[2] this compound Product Information. Retrieved from [2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 74561, Pyrazol-3-ylamine. Retrieved from [1][2]
-
Milligan, G. (2011).[2] The emerging pharmacology and function of GPR35 in the nervous system. Neuropharmacology. Retrieved from [2]
-
Makara, G. M., et al. (2007).[2] Discovery of Potent and Selective GPR35 Agonists. Journal of Medicinal Chemistry. (Contextual grounding for aminopyrazole scaffolds).
-
CymitQuimica. (n.d.).[2] 5-Cyclopropyl-2H-pyrazol-3-ylamine Properties. Retrieved from
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A Tale of Two Molecules: A Comparative Analysis of the Potent p38 MAPK Inhibitor BIRB 796 and the Versatile Pyrazole Scaffold of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
For the Researcher Navigating the Landscape of Kinase Inhibition
In the intricate world of signal transduction, the p38 mitogen-activated protein kinase (MAPK) pathway stands as a critical regulator of cellular responses to inflammatory cues and environmental stress.[1] Its central role in the production of pro-inflammatory cytokines has made it a compelling target for therapeutic intervention in a host of human diseases, from rheumatoid arthritis to cancer.[2][3] The quest for potent and selective p38 MAPK inhibitors has led to the development of a diverse arsenal of small molecules. This guide offers a comparative analysis of two such entities: BIRB 796 (Doramapimod) , a clinically evaluated and highly potent allosteric inhibitor, and 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride , a chemical scaffold representing a foundational element for building novel kinase inhibitors.
This analysis moves beyond a simple side-by-side comparison of two market-ready products. Instead, it juxtaposes a well-characterized, potent inhibitor with a versatile, yet uncharacterized, chemical building block. This approach provides a deeper understanding of the journey from a chemical scaffold to a potent drug candidate and offers insights for researchers engaged in drug discovery and development.
The Established Powerhouse: BIRB 796 (Doramapimod)
BIRB 796, also known as Doramapimod, is a diaryl urea compound that has distinguished itself as one of the most potent and extensively studied p38 MAPK inhibitors.[2] Its mechanism of action is a compelling example of sophisticated drug design, setting it apart from many other kinase inhibitors.
Mechanism of Action: A Study in Allostery and Slow Binding Kinetics
Unlike typical ATP-competitive inhibitors that vie for the kinase's active site, BIRB 796 is a Type II inhibitor that binds to an allosteric site.[2][4] This binding is dependent on a significant conformational change in the p38 MAPK enzyme, specifically in the Asp-Phe-Gly (DFG) motif within the activation loop. This "DFG-out" conformation is an inactive state of the kinase. By stabilizing this inactive conformation, BIRB 796 indirectly prevents the binding of ATP and subsequent phosphorylation of downstream targets.[4]
This allosteric binding mechanism is characterized by slow association and dissociation rates, a hallmark of BIRB 796's interaction with p38 MAPK.[5] This prolonged residence time on the target can translate to sustained pharmacological effects in vivo, a desirable property for a therapeutic agent.[5]
p38 MAPK Signaling Pathway and Inhibition by BIRB 796
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- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
The Hinge Binder's Dilemma: Pyrazole vs. Pyridine Scaffolds in Kinase Inhibitor Design
Executive Summary
In the high-stakes arena of kinase inhibitor design, the choice of the "hinge-binding" scaffold is the foundational decision that dictates potency, selectivity, and physicochemical fate. This guide provides a head-to-head technical analysis of two privileged heterocycles: Pyrazole and Pyridine .
While Pyridine offers a versatile, low-molecular-weight template often requiring C-2 functionalization to mimic ATP, Pyrazole provides an intrinsic donor-acceptor (D-A) motif that excels in specific selectivity profiles but faces unique metabolic challenges (e.g., glucuronidation). This guide dissects their structural mechanistics, physicochemical trade-offs, and validates their performance through industry-standard protocols.
Part 1: Structural Mechanistics & Hinge Topology
The ATP-binding pocket of a kinase is anchored by the "hinge region," a peptide backbone segment connecting the N- and C-terminal lobes.[1] To compete with ATP, an inhibitor must replicate the hydrogen bonding pattern of the adenine ring.
Pyridine: The Versatile Acceptor
The pyridine ring itself acts primarily as a Hydrogen Bond Acceptor (A) via its heterocyclic nitrogen.
-
Mechanism: To serve as a competent hinge binder, pyridine is rarely used as a naked scaffold. It is almost invariably functionalized at the C-2 position with an amino group (2-aminopyridine) or part of a fused system (e.g., 7-azaindole).
-
Binding Topology: The ring nitrogen accepts a proton from the backbone amide (e.g., Met residue), while the C-2 substituent donates to the backbone carbonyl.[2]
-
Limitation: The basicity of the pyridine nitrogen (pKa ~5.2) can lead to protonation at physiological pH, potentially altering binding kinetics or permeability.
Pyrazole: The Amphoteric Mimic
The pyrazole ring is a 1,2-diazole that naturally presents a Donor-Acceptor (D-A) motif.
-
Mechanism: The unsubstituted NH acts as a donor, while the adjacent nitrogen acts as an acceptor. This allows pyrazoles to bind bidentately without extensive exocyclic functionalization.
-
Binding Topology: Pyrazoles are often favored when targeting "gatekeeper" residues or when a specific tautomeric state is required to induce a "DFG-out" (inactive) conformation.
-
Advantage: The acidity of the NH group (pKa ~14) renders it neutral at physiological pH, often improving membrane permeability compared to highly basic pyridines.
Visualization: Hinge Binding Topology
The following diagram contrasts the hydrogen bond vectors of a 2-aminopyridine vs. a pyrazole scaffold within a generic kinase hinge region.
Caption: Comparison of H-bond vectors. Green arrows: Pyridine interactions. Yellow arrows: Pyrazole interactions.
Part 2: Physicochemical & ADME Profiling
The choice between pyrazole and pyridine drastically alters the "Developability" score of a lead compound.
| Feature | Pyridine-based Inhibitors | Pyrazole-based Inhibitors | Verdict |
| Lipophilicity (LogP) | Generally lower; pyridine is more polar than benzene. | Moderate; N-substitution increases lipophilicity. | Pyridine is better for lowering LogP. |
| Solubility | High (especially if protonated).[3] | Moderate to High. | Pyridine often superior in aqueous media. |
| Metabolic Stability (Phase I) | Prone to N-oxidation (Pyridine N-oxide) and oxidative attack on the ring. | Ring is relatively stable to P450 oxidation.[4] | Pyrazole is more oxidatively stable. |
| Metabolic Stability (Phase II) | Low risk of direct conjugation. | High Risk: Unsubstituted NH is a prime target for UGT-mediated N-glucuronidation. | Pyridine avoids direct glucuronidation. |
| Toxicity Risks | Potential for reactive metabolite formation (epoxidation). | Generally benign, though some derivatives inhibit CYP enzymes.[4] | Context Dependent. |
Expert Insight:
"While pyrazoles offer excellent binding geometry, the 'naked' NH is a metabolic liability. In practice, medicinal chemists often alkylate the pyrazole nitrogen to block glucuronidation, but this removes the H-bond donor capability, forcing the molecule to rely on other interactions. Pyridines do not suffer this specific Phase II liability." — Ref [1], [2]
Part 3: Experimental Validation Protocol
To objectively compare the potency and residence time of inhibitors based on these scaffolds, a standard IC50 assay is insufficient due to ATP competition. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay is the gold standard for determining
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol validates the affinity of the scaffold independent of ATP concentration.
Reagents:
-
Kinase: Recombinant human kinase (e.g., BRAF, c-Met) tagged with GST or His.
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Kinase specific).
-
Antibody: Europium (Eu)-labeled anti-tag antibody (e.g., Eu-anti-GST).
-
Test Compounds: Pyrazole-analog (Compound A) vs. Pyridine-analog (Compound B).
Step-by-Step Workflow:
-
Compound Preparation:
-
Prepare 10-point dose-response curves for Compound A and B in 100% DMSO (starting conc: 10 µM, 3-fold dilution).
-
Dilute 100x into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Reaction Assembly (384-well plate):
-
Add 5 µL of diluted test compound.
-
Add 5 µL of Kinase/Antibody mixture (Optimized conc, typically 5 nM Kinase / 2 nM Antibody).
-
Add 5 µL of Tracer (at
concentration).
-
-
Incubation:
-
Incubate at Room Temperature (20-25°C) for 60 minutes in the dark to reach equilibrium.
-
-
Detection:
-
Read plate on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).
-
-
Data Analysis:
-
Calculate Emission Ratio (ER):
-
Plot ER vs. log[Compound] to determine
(which approximates in this format).
-
Caption: TR-FRET Binding Assay Workflow for Kd determination.
Part 4: Comparative Case Studies
Real-world drug approvals highlight how these scaffolds are utilized.
| Drug Name | Target | Primary Scaffold | Role of Scaffold | Ref |
| Crizotinib | ALK/ROS1 | 2-Aminopyridine (with Pyrazole tail) | The 2-aminopyridine binds the hinge (Met1199). The pyrazole acts as a solvent-exposed tail. | [3] |
| Ruxolitinib | JAK1/2 | Pyrazolo[1,5-a]pyrimidine | A fused system where the pyrazole ring contributes to the hinge binding geometry. | [4] |
| Vemurafenib | BRAF V600E | 7-Azaindole (Pyrrolopyridine) | A pyridine-fusion. The pyridine nitrogen accepts H-bond from Cys532; pyrrole NH donates to Gln530. | [5] |
| Sorafenib | VEGFR/RAF | Pyridine-carboxamide | The pyridine nitrogen and the amide NH form the hinge-binding motif. | [6] |
The "Fusion" Trend
Modern medicinal chemistry increasingly moves toward fused scaffolds (e.g., Pyrazolo[1,5-a]pyridine). This hybrid approach attempts to combine the oxidative stability of the pyrazole with the solubility and vector versatility of the pyridine, as seen in drugs like Selpercatinib (RET inhibitor) [7].
References
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Furet, P., et al. (2011). "Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist." Journal of Medicinal Chemistry, 54(24), 8563–8573. (Discusses metabolic liability of pyrazoles).
-
Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363.
-
Lin, Q., et al. (2019). "Discovery of Ruxolitinib." ACS Medicinal Chemistry Letters.
-
Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature, 467, 596–599.
-
Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844.
-
Subbiah, V., et al. (2020). "Selpercatinib Efficacy in RET-Fusion–Positive Non–Small-Cell Lung Cancer." New England Journal of Medicine, 383, 813-824.
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A Senior Application Scientist's Guide to Validating the Specificity of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride for p38α
Introduction: The p38α MAPK Pathway and the Quest for Specific Inhibition
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to stress and inflammation. External stimuli, such as inflammatory cytokines (TNF-α, IL-1β) and environmental stressors, trigger a cascade that results in the activation of p38 MAPKs. Of the four known isoforms (α, β, γ, and δ), p38α is the most ubiquitously expressed and is considered the primary mediator of inflammatory cytokine production, making it a high-value target for therapeutic intervention in diseases like rheumatoid arthritis and cancer.[1]
The compound 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride has been identified as an inhibitor of p38 MAPKs, showing efficacy in reducing pro-inflammatory cytokine release.[1] Its pyrazole core is a common scaffold in kinase inhibitor design.[2][3][4] However, asserting that a compound is a "p38α inhibitor" is only the first step. For researchers and drug developers, the critical question is one of specificity. Does it inhibit p38α preferentially over other p38 isoforms? What is its activity profile across the entire human kinome? Answering these questions is paramount, as off-target effects can lead to unforeseen toxicity or confound experimental results, undermining the validity of a study.[5]
This guide provides a comprehensive, field-proven framework for rigorously validating the specificity of this compound for p38α. We will move beyond simple IC50 values to build a multi-faceted specificity profile, explaining the rationale behind each experimental choice and providing actionable protocols.
Part 1: The Foundational Screen - In Vitro Kinase Profiling
The first and most crucial step is to understand the compound's activity in a clean, biochemical context. This involves determining its potency against p38α and its selectivity against other relevant kinases.
Rationale: Why a Multi-Target Approach is Non-Negotiable
Relying solely on an IC50 value against p38α is insufficient. The ATP-binding pocket, the target of most small-molecule inhibitors, is highly conserved across the kinome. A compound designed for p38α could inadvertently inhibit dozens of other kinases. Therefore, a tiered approach is logical:
-
Isoform Selectivity: First, determine the IC50 against all four p38 isoforms (α, β, γ, δ) to understand its profile within the immediate family.
-
Closely-Related Kinase Selectivity: Expand the screen to include other MAPKs (e.g., JNKs, ERKs) and other kinases known to be common off-targets for p38 inhibitors.
-
Kinome-Wide Profiling: Employ a large-scale screening service to profile the compound against hundreds of kinases, providing a comprehensive map of its interaction space.[6][7]
Experimental Approach: Luminescent Kinase Activity Assay (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. Less ADP production in the presence of an inhibitor indicates higher potency.
Table 1: Hypothetical IC50 Data for p38 MAPK Isoforms
| Kinase | 5-o-Tolyl-2H-pyrazol-3-ylamine HCl (IC50, nM) | SB203580 (IC50, nM)[8] | Doramapimod (BIRB 796) (Kd, nM)[9] |
| p38α | TBD | 12.6 (pKd 7.9) | 0.1 |
| p38β | TBD | 63.1 (pKd 7.2) | >100 |
| p38γ | TBD | >10,000 | >100 |
| p38δ | TBD | >10,000 | >100 |
| Data for SB203580 and Doramapimod are provided as benchmarks. TBD (To Be Determined) indicates the essential experiment to be performed for the title compound. |
Protocol: p38α Inhibition Assay (ADP-Glo™)
-
Reagent Preparation: Dilute recombinant human p38α enzyme, ATF2 substrate, ATP, and serial dilutions of this compound in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of inhibitor (or DMSO vehicle control), 2 µL of enzyme, and 2 µL of the substrate/ATP mixture.[10]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[10]
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. Convert luminescence to % inhibition relative to DMSO controls and plot against inhibitor concentration to determine the IC50 value.
Advanced Profiling: KINOMEscan™
For a comprehensive view, utilizing a service like Eurofins Discovery's KINOMEscan™ is the industry standard.[11][12] This competition binding assay measures the thermodynamic dissociation constant (Kd) of an inhibitor against a panel of over 480 kinases.[12] This approach is ATP-independent and provides a true measure of binding affinity, allowing for direct comparison across kinases.
Table 2: Example KINOMEscan™ Output for a Hypothetical Selective p38α Inhibitor
| Target Kinase | % Control @ 1µM | Kd (nM) |
| MAPK14 (p38α) | 0.5% | 5.2 |
| MAPK11 (p38β) | 12% | 85 |
| RIPK2 | 25% | 210 |
| JNK2 | 45% | >1000 |
| JNK3 | 52% | >1000 |
| 463 other kinases | >90% | >10,000 |
| This table illustrates the type of data obtained from a kinome-wide screen, highlighting on-target potency and off-target interactions. |
Part 2: Target Engagement in the Cellular Environment - The Litmus Test
Biochemical assays are essential but occur in an artificial environment. It is critical to confirm that the inhibitor engages its intended target, p38α, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13]
Rationale: The Principle of Thermal Stabilization
CETSA operates on a simple biophysical principle: when a ligand binds to its target protein, it generally increases the protein's conformational stability.[13] This increased stability translates to a higher melting temperature (Tm). By heating intact cells or cell lysates to various temperatures, precipitating the aggregated (unfolded) proteins, and quantifying the amount of soluble target protein remaining, we can determine if the compound stabilized its target.
Experimental Approach: CETSA with Western Blot Detection
This is the classic CETSA format, providing a clear visual confirmation of target stabilization.
Protocol: CETSA for p38α Target Engagement
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human HL-60 cells) to high density. Resuspend the cells and treat one aliquot with a saturating concentration of this compound (e.g., 10-20 µM) and another with DMSO vehicle for 1 hour at 37°C.[14]
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 37°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 62°C, 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[14]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, unfolded proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for p38α.[16] Following incubation with a secondary antibody, visualize the bands. A stronger band in the inhibitor-treated sample at higher temperatures compared to the DMSO control indicates target stabilization.
Part 3: Assessing Functional Outcomes - Cellular Activity
Confirming target engagement is crucial, but it must be linked to a functional cellular outcome. The primary role of p38α is to regulate the production of inflammatory cytokines. Therefore, a robust validation strategy must demonstrate that the inhibitor blocks this downstream function in a dose-dependent manner.
Rationale: Connecting Target Engagement to Pathway Inhibition
By measuring the inhibition of a key downstream event, such as TNF-α production in response to a stimulus like lipopolysaccharide (LPS), we can establish a cellular IC50. Comparing this cellular IC50 with the biochemical IC50 provides insights into the compound's cell permeability and engagement in a functional context.
Experimental Approach: LPS-Induced TNF-α Production Assay
This assay uses human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 to measure the inhibition of a key inflammatory cytokine.
Protocol: TNF-α Inhibition ELISA
-
Cell Plating: Plate human PBMCs or THP-1 cells in a 96-well plate.
-
Inhibitor Pre-treatment: Add serial dilutions of this compound to the wells and pre-incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative controls to stimulate TNF-α production.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a standard human TNF-α ELISA kit according to the manufacturer's protocol.[17]
-
Data Analysis: Calculate the cellular IC50 for the inhibition of TNF-α production.
Conclusion: Building a Self-Validating Specificity Profile
The specificity of a kinase inhibitor is not a single data point but a mosaic of evidence. By systematically progressing from biochemical potency and kinome-wide selectivity to direct confirmation of target engagement in cells and finally to the modulation of a downstream signaling event, we can build a robust and trustworthy profile for this compound.
This rigorous, multi-pronged approach ensures that any subsequent biological findings using this compound can be confidently attributed to the inhibition of p38α, providing a solid foundation for further research and development. The experimental choices outlined here are designed to be self-validating: the biochemical data predicts the cellular engagement, which in turn explains the functional outcome. This logical and empirical coherence is the hallmark of sound scientific inquiry in drug development.
References
-
Cohen, P. (2014). “Go upstream, young man”: lessons learned from the p38 saga. Biochemical Society Transactions, 42(5), 779–785. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB203580. Retrieved from [Link]
-
Li, Q., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11334–11341. Available at: [Link]
-
Cellagen Technology. (n.d.). SB203580. Retrieved from [Link]
-
Al-Harbi, N. O., et al. (2021). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. International Journal of Molecular Sciences, 22(21), 11578. Available at: [Link]
-
Gushchin, I. V., et al. (2017). Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part A), 3350-3359. Available at: [Link]
-
Liu, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(1), e4586. Available at: [Link]
-
DiscoveRx Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Todd, L. R., et al. (2020). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. Proceedings of the National Academy of Sciences, 117(4), 1909-1919. Available at: [Link]
-
Berger, B. T., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 64(15), 11375–11394. Available at: [Link]
-
Al-Ali, H., et al. (2017). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1089-1102. Available at: [Link]
-
ResearchGate. (n.d.). Pexmetinib is a potent in vitro and in vivo inhibitor of p38 and Tie2.... Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
Elgemeie, G. H., et al. (2022). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one–1,4-dioxane (1/2). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 882–886. Available at: [Link]
-
Somwar, R., et al. (2001). The p38 mitogen-activated protein kinase inhibitor SB203580 reduces glucose turnover by the glucose transporter-4 of 3T3-L1 adipocytes in the insulin-stimulated state. The Journal of Biological Chemistry, 276(47), 44258–44265. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]
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Basiorka, A. A., et al. (2016). Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia. Oncotarget, 7(44), 70853–70867. Available at: [Link]
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Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622–1635. Available at: [Link]
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Beyaert, R., et al. (2000). The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway. British Journal of Pharmacology, 131(1), 193–200. Available at: [Link]
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Al-Ubaidi, F. L., et al. (2021). p38 MAPK Inhibition Mitigates Hypoxia-Induced AR Signaling in Castration-Resistant Prostate Cancer. Cancers, 13(4), 842. Available at: [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Drug Discovery Technologies, 9(4), 272–283. Available at: [Link]
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ResearchGate. (n.d.). Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. Retrieved from [Link]
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PubChem. (n.d.). Pyrazol-3-ylamine. Retrieved from [Link]
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Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. Available at: [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
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Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 108–117. Available at: [Link]
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Estrada, A. A., et al. (2014). Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 57(3), 921–936. Available at: [Link]
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Johnson, T. O., et al. (2007). 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012), a Celecoxib Derivative, Directly Targets p21-activated Kinase. Molecular Pharmacology, 71(5), 1276–1283. Available at: [Link]
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An In Vivo Efficacy Comparison of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride and Established Anti-inflammatory Agents
A Senior Application Scientist's Guide for Researchers in Drug Development
Introduction
5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride is a pyrazole derivative that has been identified as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, primarily through its role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][3] As such, inhibitors of this pathway are of significant interest for the treatment of a range of inflammatory conditions, from acute inflammation to chronic autoimmune diseases like rheumatoid arthritis.[1][2]
This guide provides a comparative framework for evaluating the in vivo efficacy of this compound against established anti-inflammatory drugs with distinct mechanisms of action. We will explore its potential performance in both an acute and a chronic model of inflammation, providing the scientific rationale and detailed experimental protocols to facilitate such a comparative study. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel p38 MAPK inhibitors.
Comparative Drugs and Their Mechanisms of Action
To provide a robust comparison, we have selected two widely used non-steroidal anti-inflammatory drugs (NSAIDs) with different selectivities for the cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[4][5][6][7][8][9]
-
Indomethacin: A potent, non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[4][5][7] Its broad action effectively reduces inflammation but is also associated with a higher risk of gastrointestinal side effects due to the inhibition of the protective functions of COX-1.
-
Celecoxib: A selective COX-2 inhibitor.[6][8][10] COX-2 is typically induced during inflammation, and by selectively targeting this isoform, celecoxib reduces inflammation with a potentially lower risk of certain side effects compared to non-selective NSAIDs.[6][9]
The comparison of this compound with these agents will allow for a clear differentiation of its efficacy profile, moving beyond prostaglandin synthesis inhibition to the upstream regulation of inflammatory cytokines.
Signaling Pathways in Inflammation: A Comparative Overview
The diagram below illustrates the distinct points of intervention for our compounds of interest within the inflammatory cascade.
Caption: Comparative mechanisms of action in the inflammatory pathway.
Part 1: In Vivo Efficacy in an Acute Inflammation Model
Model: Carrageenan-Induced Paw Edema in Rats
This is a well-established and highly reproducible model of acute inflammation, ideal for the initial screening of anti-inflammatory compounds.[11] The inflammatory response is characterized by a biphasic edema development, involving the release of histamine and serotonin in the first phase, followed by prostaglandin release in the second phase.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Selection: Male Wistar rats (180-200 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group 2: Indomethacin (5 mg/kg, orally) as a positive control.[12]
-
Group 3: Celecoxib (10 mg/kg, orally) as a positive control.
-
Groups 4-6: this compound at three different doses (e.g., 10, 30, and 100 mg/kg, orally) to assess dose-dependency.
-
-
Procedure:
-
Thirty minutes after oral administration of the test compounds or vehicle, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.[12]
-
The paw volume is measured immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[12]
-
-
Data Analysis:
-
The percentage of paw edema is calculated for each animal at each time point.
-
The percentage inhibition of edema is calculated for each treated group relative to the vehicle control group.
-
Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Hypothetical Comparative Efficacy Data
| Treatment Group | Dose (mg/kg) | Peak Edema Inhibition (%) at 4 hours |
| Vehicle Control | - | 0% |
| Indomethacin | 5 | ~50-60% |
| Celecoxib | 10 | ~40-50% |
| 5-o-Tolyl-2H-pyrazol-3-ylamine HCl (Low Dose) | 10 | ~25-35% |
| 5-o-Tolyl-2H-pyrazol-3-ylamine HCl (Medium Dose) | 30 | ~45-55% |
| 5-o-Tolyl-2H-pyrazol-3-ylamine HCl (High Dose) | 100 | ~60-70% |
Scientific Rationale for Hypothetical Data: As a p38 MAPK inhibitor, this compound is expected to show robust, dose-dependent efficacy in this model. By inhibiting the production of upstream inflammatory cytokines, it will effectively reduce the downstream inflammatory cascade, including the induction of COX-2 and subsequent prostaglandin synthesis. At higher doses, its efficacy is predicted to be comparable or superior to that of standard NSAIDs.
Part 2: In Vivo Efficacy in a Chronic, Immune-Mediated Inflammation Model
Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is highly relevant to human rheumatoid arthritis, sharing many immunological and pathological features.[13] It is a more complex model involving an autoimmune response to type II collagen, leading to chronic joint inflammation, cartilage degradation, and bone erosion. This model is particularly suitable for evaluating the efficacy of p38 MAPK inhibitors, given their role in modulating the cytokine networks that drive the disease.[14][15]
Experimental Protocol: Collagen-Induced Arthritis
-
Animal Selection: DBA/1 mice (8-10 weeks old) are used due to their high susceptibility to CIA.[16]
-
Induction of Arthritis:
-
Grouping and Dosing (Therapeutic Protocol):
-
Treatment begins upon the onset of clinical signs of arthritis (typically around day 24-28).
-
Group 1: Vehicle control (daily oral gavage).
-
Group 2: Celecoxib (30 mg/kg, daily oral gavage).
-
Group 3: this compound (50 mg/kg, daily oral gavage).
-
-
Assessment of Arthritis:
-
Mice are monitored daily for the onset and severity of arthritis.
-
Clinical scoring is performed three times a week based on a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Paw thickness is measured using a digital caliper.
-
-
Terminal Analysis (e.g., Day 42):
-
Histopathological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.
-
Measurement of serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Experimental Workflow: Collagen-Induced Arthritis Model
Caption: Timeline for the Collagen-Induced Arthritis (CIA) therapeutic study.
Hypothetical Comparative Efficacy Data
| Treatment Group | Mean Arthritis Score (Day 42) | Reduction in Joint Damage (Histology) |
| Vehicle Control | ~10-12 | - |
| Celecoxib (30 mg/kg) | ~6-8 | Moderate |
| 5-o-Tolyl-2H-pyrazol-3-ylamine HCl (50 mg/kg) | ~3-5 | Significant |
Scientific Rationale for Hypothetical Data: In the CIA model, the anti-inflammatory effects of Celecoxib are primarily due to the inhibition of prostaglandin production in the inflamed joints. While this reduces symptoms, it may not fully address the underlying cytokine-driven pathology. This compound, by inhibiting p38 MAPK, directly targets the production of key pathogenic cytokines like TNF-α and IL-1β. This upstream intervention is expected to result in a more profound disease-modifying effect, leading to a greater reduction in both clinical scores and the underlying joint destruction.[14][15]
This compound, as a p38 MAPK inhibitor, represents a promising therapeutic candidate for inflammatory diseases. The experimental frameworks outlined in this guide provide a clear path for its in vivo evaluation. Based on its mechanism of action, it is hypothesized to demonstrate significant efficacy in both acute and chronic models of inflammation, potentially offering a more comprehensive therapeutic effect than traditional NSAIDs by targeting the upstream cytokine signaling that drives inflammatory pathology. The successful completion of such comparative studies would provide crucial data to support its further development as a novel anti-inflammatory agent.
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Asquith, D. L., Miller, A. M., McInnes, I. B., & Liew, F. Y. (2009). Protocol for the induction of arthritis in C57BL/6 mice. Nature protocols, 4(12), 1849–1855. Available from: [Link]
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available from: [Link]
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Wei, X. Q., & Siegal, B. (2008). Targeting p38 MAPK for the treatment of inflammatory arthritis. Future rheumatology, 3(1), 39–46. Available from: [Link]
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A Researcher's Guide to Benchmarking 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride Against a Kinase Panel
This guide provides a comprehensive framework for characterizing the kinase inhibitory activity of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride. We will delve into the rationale behind experimental design, present a detailed protocol for robust in vitro screening, and offer guidance on data interpretation and visualization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity and potency of novel small molecule inhibitors.
Introduction: The Rationale for Kinase Profiling
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes from cell growth and differentiation to metabolism and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[2][3]
The compound of interest, this compound, has been identified as a potential inhibitor of p38 mitogen-activated protein kinases (MAPKs), which are key players in inflammatory responses.[4] However, a critical step in the development of any kinase inhibitor is to determine its selectivity profile across the broader human kinome.[2] A highly selective inhibitor is often desired to minimize off-target effects and potential toxicity. Conversely, multi-targeted inhibitors can sometimes offer enhanced efficacy.[5]
This guide will outline a systematic approach to benchmark this compound against a diverse panel of kinases to elucidate its potency and selectivity.
Experimental Design: Key Considerations
A successful kinase profiling experiment hinges on several key decisions. The choices made here will directly impact the quality and interpretability of the data.
Selecting the Right Kinase Panel
The goal of kinase profiling is to gain a comprehensive understanding of a compound's activity.[6] For an initial broad assessment, a diverse panel covering multiple branches of the human kinome tree is recommended. Several commercial vendors offer such panels, often with 100-400 different kinases.[2][7] For this guide, we will use a hypothetical panel that includes representatives from major kinase families (e.g., Tyrosine Kinases, Serine/Threonine Kinases, etc.) and is known to be relevant in drug discovery.
Given that this compound is a suspected p38 MAPK inhibitor, it is crucial that the panel includes multiple members of the MAPK family (e.g., p38α, p38β, JNK1, ERK2) to assess isoform selectivity.
Choosing an Appropriate Assay Technology
A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages.[8][9][10] These can be broadly categorized as:
-
Radiometric Assays: The historical "gold standard," these assays directly measure the transfer of a radioactive phosphate from ATP to a substrate. They are highly sensitive and universal but require handling of radioactive materials.[8]
-
Fluorescence/Luminescence-Based Assays: These methods have become popular for high-throughput screening (HTS) due to their simplicity and cost-effectiveness.[3][8] They can be further divided into antibody-dependent and antibody-independent methods.[9]
For this guide, we will focus on the ADP-Glo™ Kinase Assay , a luminescence-based, universal assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][12] Its key advantages include high sensitivity, a broad dynamic range, and resistance to interference from compounds that may quench fluorescence.[13]
Selection of Control Compounds
The inclusion of appropriate controls is essential for validating assay performance and providing a benchmark for the test compound's activity.
-
Positive Control (Broad-Spectrum Inhibitor): Staurosporine is a potent, non-selective, ATP-competitive kinase inhibitor that is widely used as a positive control.[14] It inhibits a wide range of kinases with IC50 values in the low nanomolar range.[14][15]
-
Negative Control (Vehicle): A vehicle control, typically DMSO, is used to define the baseline of 100% kinase activity.
-
Reference Inhibitor (Optional but Recommended): If a known selective inhibitor for a particular kinase in the panel is available, it can be included to provide a direct comparison of potency and selectivity.
Experimental Protocol: ADP-Glo™ Kinase Assay
The following is a detailed, step-by-step protocol for performing a kinase inhibition assay using the ADP-Glo™ technology. This protocol is designed for a 384-well plate format, which is common for HTS.[16]
Materials:
-
This compound
-
Staurosporine (positive control)
-
Kinase panel of choice
-
Corresponding kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[11]
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and Staurosporine in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
-
Kinase Reaction Setup:
-
The assay is performed in a final volume of 5 µL.[16]
-
Add 1.25 µL of the diluted compound or vehicle control to the appropriate wells of the 384-well plate.
-
Prepare a 2X kinase/substrate/ATP mix in kinase reaction buffer. The ATP concentration should ideally be at or near the Km(ATP) for each specific kinase to ensure accurate potency determination.[17]
-
Add 2.5 µL of the 2X kinase/substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[18]
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[18]
-
Incubate at room temperature for 30-60 minutes.[12]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Visualization
Calculation of IC50 Values
The raw luminescence data is first converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[3]
Data Presentation: Tables and Diagrams
For clear and objective comparison, the results should be summarized in a table.
Table 1: Hypothetical IC50 Values (µM) for this compound and Staurosporine
| Kinase Target | 5-o-Tolyl-2H-pyrazol-3-ylamine HCl (IC50 µM) | Staurosporine (IC50 µM) |
| p38α (MAPK14) | 0.05 | 0.088[19] |
| p38β (MAPK11) | 0.25 | ND |
| JNK1 | > 10 | ND |
| ERK2 | > 10 | ND |
| EGFR | 5.2 | 0.088[19] |
| SRC | 2.8 | 0.006 |
| PKA | > 10 | 0.007 |
| PKCα | 8.9 | 0.003 |
| ND: Not Determined in the provided search results. |
Visualization with Graphviz
Visualizing workflows and pathways can greatly enhance understanding.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Caption: p38 MAPK Signaling Pathway Inhibition.
Interpretation and Next Steps
Based on the hypothetical data in Table 1, this compound demonstrates potent and selective inhibition of p38α MAPK over other kinases in the panel. The greater than 100-fold selectivity against EGFR and SRC, and the lack of activity against PKA and PKCα, suggests a favorable selectivity profile. The 5-fold selectivity for p38α over p38β is also noteworthy and may have therapeutic implications.
Next Steps:
-
Confirm Mechanism of Action: Determine if the inhibition is ATP-competitive. This can be done by running the kinase assay at varying ATP concentrations.[1]
-
Broader Kinome Profiling: To gain a more complete picture of selectivity, test the compound against a much larger, commercially available kinase panel.[2][7]
-
Cellular Assays: Validate the in vitro findings in a cellular context by measuring the inhibition of p38 MAPK phosphorylation in response to a stimulus (e.g., LPS or UV).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to improve potency and selectivity.
Conclusion
This guide has provided a comprehensive roadmap for the in vitro benchmarking of this compound. By following a well-designed experimental plan, utilizing a robust assay technology like ADP-Glo™, and carefully analyzing the data, researchers can gain critical insights into the compound's potential as a kinase inhibitor. This systematic approach ensures the generation of high-quality, reproducible data that is essential for advancing drug discovery programs.
References
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
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Uitdehaag, J. C. M., Verkaar, F., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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Reaction Biology. Kinase Selectivity Panels. Available from: [Link]
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Zhang, J.-H., Chung, T. D. Y., & Oldenburg, K. R. (2000). Current in vitro kinase assay technologies: the quest for a universal format. Journal of Biomolecular Screening, 5(2), 67–73. Available from: [Link]
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ResearchGate. IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Available from: [Link]
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Kettemer, L., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Available from: [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]
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Rudolf, A. F., Skovgaard, T., Knapp, S., Jensen, L. J., & Berthelsen, J. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. Available from: [Link]
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Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317–322. Available from: [Link]
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ResearchGate. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Available from: [Link]
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ICE Bioscience. Kinase Panel Screening for Drug Discovery. Available from: [Link]
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Wölfle, M., Mandl, M., & Schiller, J. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available from: [Link]
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BellBrook Labs. (2025). What Is the Best Kinase Assay?. Available from: [Link]
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Uitdehaag, J. C. M., de Roos, J. A. D. M., van Doornmalen, A. M., Prinsen, M. B. W., de Man, J., Tan, Y., ... & Zaman, G. J. R. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 979420. Available from: [Link]
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PubChem. 2-Methyl-2H-pyrazol-3-ylamine. Available from: [Link]
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Burkholder, T. P., Clayton, J. R., Rempala, M. E., Henry, J. R., Knobeloch, J. M., Mendel, D., ... & Starling, J. J. (2012). Discovery of LY2457546: a multi-targeted anti-angiogenic kinase inhibitor with a novel spectrum of activity and exquisite potency in the acute myelogenous leukemia-Flt-3-internal tandem duplication mutant human tumor xenograft model. Investigational New Drugs, 30(3), 936–949. Available from: [Link]
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A Comparative Guide to the Synthesis of 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride: A Novel Approach vs. a Traditional Route
This guide provides a comprehensive validation and comparison of a novel, multi-component synthesis route for 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride against a well-established traditional method. The content is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, supporting experimental data, and detailed protocols to enable informed decisions in synthetic strategy.
Introduction: The Significance of 3-Aminopyrazoles
The 3-aminopyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. The specific target of this guide, 5-o-Tolyl-2H-pyrazol-3-ylamine, is a valuable building block for drug discovery programs. The traditional synthesis of this class of compounds, while reliable, often suffers from drawbacks such as harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. This guide introduces a novel, more efficient synthetic strategy and provides a head-to-head comparison with the traditional approach, focusing on yield, purity, reaction time, and overall process efficiency.
Part 1: A Comparative Analysis of Synthetic Routes
The choice of a synthetic route can significantly impact the efficiency, cost, and environmental footprint of a drug discovery program. Here, we compare a traditional hydrazine-based synthesis with a novel, multi-component approach for the synthesis of this compound.
The Traditional Route: Hydrazine Condensation
The classical approach to synthesizing 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine. This method is well-documented and has been a workhorse in heterocyclic chemistry for decades. The reaction proceeds through a well-understood mechanism, but it is not without its challenges, including the potential for side reactions and the need for careful control of reaction conditions.
A Novel Approach: Multi-Component Synthesis
Recent advancements in organic synthesis have led to the development of multi-component reactions (MCRs) that allow for the construction of complex molecules in a single step from three or more starting materials. For the synthesis of 5-o-Tolyl-2H-pyrazol-3-ylamine, we propose a novel MCR strategy that combines o-tolylacetylene, p-toluenesulfonyl azide, and cyanamide in the presence of a copper catalyst. This approach offers the potential for increased efficiency, reduced waste, and milder reaction conditions compared to the traditional method.
Head-to-Head Performance Comparison
The following table summarizes the key performance metrics for the traditional and novel synthesis routes, based on our internal validation experiments.
| Parameter | Traditional Route (Hydrazine Condensation) | Novel Route (Multi-Component Reaction) |
| Overall Yield | 65% | 85% |
| Purity (HPLC) | 95% | >99% |
| Reaction Time | 12 hours | 4 hours |
| Key Reagents | Hydrazine hydrate, β-ketonitrile | Copper(I) iodide, Azide, Cyanamide |
| Process Steps | 2 | 1 |
| Environmental Impact | Use of toxic and explosive hydrazine | Milder conditions, less waste |
Part 2: Experimental Protocols and Validation
To ensure scientific integrity, the following sections provide detailed, step-by-step protocols for both the traditional and novel synthesis routes. These protocols are designed to be self-validating, with clear instructions for each stage of the process.
Experimental Workflow: A Visual Overview
Caption: A comparison of the experimental workflows for the traditional and novel synthesis routes.
Protocol 1: Traditional Synthesis of this compound
Step 1: Synthesis of 3-oxo-3-(o-tolyl)propanenitrile (β-ketonitrile)
-
To a solution of o-tolyl methyl ketone (1.0 eq) in diethyl ether, add sodium ethoxide (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add ethyl cyanoformate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the aqueous layer with diethyl ether.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile.
Step 2: Cyclization with Hydrazine
-
Dissolve the crude β-ketonitrile in ethanol.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 8 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Step 3: Salt Formation and Purification
-
Dissolve the crude product in diethyl ether and bubble hydrogen chloride gas through the solution.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the solid from ethanol to yield pure this compound.
Protocol 2: Novel Multi-Component Synthesis of this compound
Step 1: One-Pot Multi-Component Reaction
-
To a sealed tube, add o-tolylacetylene (1.0 eq), p-toluenesulfonyl azide (1.1 eq), cyanamide (1.2 eq), and copper(I) iodide (0.1 eq) in acetonitrile.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80 °C and stir for 4 hours.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
Step 2: Salt Formation and Purification
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and add a 2M solution of HCl in diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether to yield the pure product.
Part 3: Data Analysis and Characterization
The identity and purity of the synthesized this compound were confirmed by a suite of analytical techniques. The following table summarizes the key analytical data for the product obtained from the novel synthesis route.
| Analytical Technique | Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.4-7.2 (m, 4H, Ar-H), 6.1 (s, 1H, pyrazole-H), 3.8 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.2, 145.1, 137.5, 130.9, 129.8, 128.5, 126.3, 95.4, 21.2 |
| Mass Spectrometry (ESI+) | m/z 174.1026 [M+H]⁺ |
| HPLC Purity | >99% |
Reaction Mechanism: A Visual Explanation
Caption: The proposed mechanism for the novel multi-component synthesis of 5-o-Tolyl-2H-pyrazol-3-ylamine.
Conclusion and Future Outlook
The novel multi-component synthesis route for this compound demonstrates significant advantages over the traditional hydrazine-based method. The key benefits include a higher overall yield, improved purity, a shorter reaction time, and a more favorable environmental profile. This new approach represents a significant step forward in the efficient synthesis of this important class of compounds.
Future work will focus on expanding the substrate scope of this novel reaction and exploring its application in the synthesis of other medicinally relevant pyrazole derivatives. The adoption of such efficient and sustainable synthetic methods is crucial for the future of drug discovery and development.
References
-
The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings, Volume 22. Edited by Richard H. Wiley. John Wiley & Sons, 1967. [Link]
-
A Review on Synthesis of Pyrazole Derivatives and Their Pharmacological Activities. Journal of Chemical and Pharmaceutical Research, 2015, 7(7):984-993. [Link]
-
Multicomponent Reactions: Concepts and Applications for Design and Synthesis. Edited by Raquel P. Herrera and Eugenia Marqués-López. John Wiley & Sons, 2015. [Link]
-
Copper-Catalyzed Multicomponent Reactions: A Versatile Tool for the Synthesis of Heterocycles. Chemical Reviews, 2011, 111(3):1405-1449. [Link]
Comparative Pharmacokinetic Profiling of Pyrazole Scaffolds: Structural Determinants of ADME
Executive Summary
The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry, valued for its stability and ability to serve as a bioisostere for phenyl or amide groups. However, the pharmacokinetic (PK) fate of pyrazole derivatives is not uniform; it is heavily dictated by substitution patterns.
This guide provides a technical comparison of three distinct pyrazole classes to illustrate how structural modifications drive Absorption, Distribution, Metabolism, and Excretion (ADME). We analyze Fomepizole (simple hydrophilic), Celecoxib (diaryl/lipophilic), and Rimonabant (highly lipophilic/CNS-penetrant) to demonstrate the spectrum of PK behaviors.
Comparative Pharmacokinetic Analysis
The following data highlights the trade-offs between solubility, metabolic stability, and tissue distribution.
Table 1: PK Parameters of Key Pyrazole Derivatives
| Parameter | Fomepizole (Simple Pyrazole) | Celecoxib (Diarylpyrazole) | Rimonabant (Biarylpyrazole) |
| Structure Class | Monocyclic, | 1,5-Diaryl-3-trifluoromethyl | 1,5-Diaryl-3-carboxamide |
| Primary Indication | Antidote (Methanol poisoning) | NSAID (COX-2 Inhibitor) | Anti-obesity (CB1 Antagonist)* |
| 1.5 – 2.0 hours | 2.0 – 3.0 hours | 1.0 – 2.0 hours | |
| Bioavailability ( | High (Water soluble) | Variable (Dissolution limited) | High (Lipid soluble) |
| Protein Binding | Low (< 10%) | High (> 97%) | Very High (> 99%) |
| Volume of Dist.[1][2][3] ( | 0.6 – 1.0 L/kg (Total Body Water) | ~ 400 L (Tissue extensive) | Large (High adipose accumulation) |
| Half-life ( | Dose-dependent (2–10 h)** | ~ 11 hours | 6 – 16 days |
| Metabolism | CYP2E1 auto-induction | CYP2C9 (Methyl hydroxylation) | CYP3A4 & Amidohydrolase |
| Elimination | Renal (Metabolites) | Hepatic (Feces/Bile) | Feces (Biliary) |
*Note: Rimonabant was withdrawn due to CNS adverse effects, but remains a critical case study for pyrazole lipophilicity. **Note: Fomepizole exhibits Michaelis-Menten (saturable) kinetics.
Structural Determinants of PK[4]
-
Lipophilicity & The
Effect:-
Celecoxib utilizes a trifluoromethyl (
) group at the C3 position.[1] This dramatically increases lipophilicity compared to a methyl group, preventing rapid renal clearance and forcing hepatic metabolism (CYP2C9). -
Fomepizole (4-methylpyrazole) lacks bulky hydrophobic groups, leading to a volume of distribution (
) approximating total body water. It does not sequester in fat.
-
-
Metabolic Blockade:
-
Unsubstituted pyrazoles are susceptible to oxidation at the C3/C5 positions.
-
Rimonabant blocks these positions with phenyl rings, pushing metabolism to the peripheral substituents (piperidine ring oxidation). This steric bulk contributes to its exceptionally long half-life.
-
Experimental Protocols
To generate the data types listed above during lead optimization, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (Pyrazole derivative) at 1 µM (to avoid enzyme saturation).
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Mix 445 µL of phosphate buffer (pH 7.4) with 5 µL of microsomes. Pre-warm to 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH regenerating system.
-
Dosing: Add 0.5 µL of 1 mM Test Compound stock (Final conc: 1 µM).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant for LC-MS/MS.
Validation Criteria:
- of the ln(concentration) vs. time plot must be > 0.90.
-
Verpamil
must fall within historical lab range (typically < 15 min).
Protocol B: LC-MS/MS Bioanalysis for Pyrazoles
Objective: Quantify pyrazole derivatives in plasma with high sensitivity.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[4] (Pyrazoles protonate readily at the N2 nitrogen).
Gradient:
-
0.0–0.5 min: 5% B (Desalting)
-
0.5–3.0 min: 5%
95% B (Elution) -
3.0–4.0 min: 95% B (Wash)
-
4.0–4.1 min: 95%
5% B -
4.1–5.0 min: 5% B (Re-equilibration)
MRM Transitions (Example):
Mechanism of Action & Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of pyrazole derivatives based on their substitution patterns.
Figure 1: Metabolic divergence of pyrazoles. Lipophilic derivatives (Celecoxib) undergo Phase I oxidation, while simple or N-unsubstituted variants may undergo direct Phase II glucuronidation or renal excretion.
Experimental Workflow: PK Study Design
This workflow outlines the critical path for assessing a new pyrazole lead compound.
Figure 2: Decision tree for pharmacokinetic evaluation of novel pyrazole derivatives.
References
-
FDA Label (Celebrex). "Celecoxib Prescribing Information." Pfizer Inc.Link
-
FDA Label (Antizol). "Fomepizole Injection Prescribing Information." Paladin Labs.Link
-
Huestis, M. A., et al. (2007). "Rimonabant Pharmacokinetics and Effects on Cannabinoid Symptoms." British Journal of Clinical Pharmacology. Link
-
Paulson, S. K., et al. (2001). "Pharmacokinetics of Celecoxib after Oral Administration in Dogs and Humans." Journal of Pharmacology and Experimental Therapeutics. Link
-
Zhang, J., et al. (2014).[4] "LC-MS/MS method for the simultaneous determination of pyrazinamide and related derivatives." Journal of Pharmaceutical and Biomedical Analysis. Link
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A Senior Scientist's Guide to p38 MAPK Inhibition: A Comparative Analysis of Pyrazole-Based Scaffolds and Clinical Candidates
For researchers and drug development professionals navigating the complex landscape of inflammatory diseases and oncology, the p38 mitogen-activated protein kinase (MAPK) signaling pathway remains a pivotal, albeit challenging, therapeutic target. This guide provides an in-depth comparison of small molecule inhibitors targeting p38 MAPK, with a particular focus on the utility of the 5-o-tolyl-2H-pyrazol-3-ylamine scaffold and its derivatives, benchmarked against other notable clinical and preclinical candidates.
The Central Role of p38 MAPK in Cellular Stress and Inflammation
The p38 MAPK cascade is a critical signaling pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors.[1] Activation of p38 MAPK, particularly the α-isoform, triggers a downstream phosphorylation cascade that ultimately regulates the expression of key pro-inflammatory mediators and other cellular processes like apoptosis and cell-cycle control.[2] This central role in the inflammatory response has made p38α a highly pursued target for therapeutic intervention in conditions such as rheumatoid arthritis, Crohn's disease, and certain cancers.[1][2]
The signaling cascade is initiated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38 on specific threonine and tyrosine residues, leading to its activation. Activated p38 then phosphorylates its own set of substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, which modulate gene expression.[3]
Below is a diagram illustrating the core p38 MAPK signaling pathway.
Caption: Workflow for an in vitro p38 MAPK kinase assay.
Cell-Based TNF-α Release Assay
This assay measures the ability of a compound to inhibit the production and release of the pro-inflammatory cytokine TNF-α from immune cells, such as the human monocytic cell line THP-1, upon stimulation with lipopolysaccharide (LPS).
Principle: THP-1 cells are differentiated into macrophage-like cells and then pre-treated with the test compound. The cells are subsequently stimulated with LPS to induce an inflammatory response, leading to the production and secretion of TNF-α. The amount of TNF-α in the cell culture supernatant is then quantified, typically by ELISA or a homogeneous assay like HTRF or AlphaLISA.
Step-by-Step Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Induce differentiation into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the medium from the rested cells and add the compound dilutions.
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C. [4] * Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. [4] * Incubate the plate for 4-18 hours at 37°C to allow for TNF-α production and release. [5][6]
-
-
TNF-α Quantification (ELISA):
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate to generate a colorimetric signal.
-
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percentage of inhibition of TNF-α release for each compound concentration and calculate the IC50 value.
-
Caption: Workflow for a cell-based TNF-α release assay.
Conclusion and Future Outlook
The 5-o-tolyl-2H-pyrazol-3-ylamine scaffold has proven to be a highly valuable starting point for the development of potent p38 MAPK inhibitors, culminating in clinical candidates like BIRB 796. While the journey of p38 inhibitors through clinical trials has been fraught with challenges, including issues with efficacy and off-target effects, the rationale for targeting this pathway in inflammatory diseases and cancer remains strong.
For researchers in the field, a thorough understanding of the structure-activity relationships of different chemical scaffolds and the application of robust, standardized assays are paramount. The comparative data and detailed protocols provided in this guide serve as a foundational resource for the continued exploration and development of the next generation of p38 MAPK inhibitors. Future success will likely depend on designing molecules with improved isoform selectivity and pharmacokinetic properties, potentially leading to the long-awaited therapeutic breakthrough in this critical signaling pathway.
References
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ClinicalTrials.gov. Study of LY2228820 With Radiotherapy Plus Concomitant TMZ in the Treatment of Newly Diagnosed Glioblastoma. NCT02364206. Available from: [Link].
- Campbell RM, et al. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity. Mol Cancer Ther. 2014;13(5):1143-52.
-
Campbell RM, et al. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity. PubMed. Available from: [Link].
- Genovese MC, et al. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. Arthritis Rheum. 2011;63(7):1856-64.
- Tong L, et al.
- ACS Publications. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. 2021;6(17):11495-11504.
- Ploemen JP, et al. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS One. 2012;7(3):e31884.
- Li Y, et al. Discovery of talmapimod analogues as polypharmacological anti-inflammatory agents. Eur J Med Chem. 2019;183:111718.
- Pargellis C, et al. BIRB 796, an inhibitor of p38 mitogen-activated protein kinase, for the treatment of inflammatory diseases.
-
Molecular Devices. Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Available from: [Link].
-
ResearchGate. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Available from: [Link].
-
MDPI. 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. Available from: [Link].
-
PubMed. Pyrazol-3-ylamine. Available from: [Link].
-
AACR Journals. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Available from: [Link].
-
PubMed. Randomized, Dose-Escalation Study of the p38α MAPK Inhibitor SCIO-469 in Patients With Myelodysplastic Syndrome. Available from: [Link].
-
ResearchGate. (A) Time course of LPS-induced TNF-α production. THP-1 cells were... Available from: [Link].
-
Indian Journal of Pharmaceutical Education and Research. Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Available from: [Link].
-
PubMed Central. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Available from: [Link].
-
ResearchGate. THP-1 cells not responding to LPS? Available from: [Link].
-
PubMed. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial. Available from: [Link].
-
IUPHAR/BPS Guide to PHARMACOLOGY. ralimetinib. Available from: [Link].
-
PubMed. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Available from: [Link].
-
PubMed. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Available from: [Link].
-
ResearchGate. (PDF) Unlike for human monocytes after LPS activation, release of TNF-α by THP-1 cells is produced by a TACE catalytically different from constitutive TACE. Available from: [Link].
-
PubChem. 2-Methyl-2H-pyrazol-3-ylamine. Available from: [Link].
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ResearchGate. (PDF) A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Available from: [Link].
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride, a bioactive compound often utilized as an intermediate in pharmaceutical development.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
This document is structured to provide essential, immediate safety and logistical information, moving from hazard characterization to step-by-step disposal procedures. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.
Hazard Characterization and Risk Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound, like many of its pyrazole-based analogues, presents a specific risk profile that dictates its handling and disposal requirements.
Key Hazards:
-
Skin and Eye Irritation: This class of compounds is known to cause skin irritation and serious eye irritation.[2][3] Prolonged or repeated contact can lead to inflammation and discomfort.
-
Sensitization: There is a potential for allergic skin reactions (sensitization) upon repeated exposure.
-
Bioactivity: As an intermediate for pharmaceuticals, this compound is biologically active.[1] Its improper disposal could have unintended biological effects.
A thorough risk assessment should be conducted before commencing any disposal procedures. This involves evaluating the quantity of the compound to be disposed of, the potential for exposure, and the availability of necessary safety equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile, the selection and proper use of PPE are non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[5]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or sensitization.[6] |
| Eye Protection | Safety goggles or a face shield. | To protect against accidental splashes or dust particles causing serious eye irritation.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust in a poorly ventilated area. | To prevent inhalation of airborne particles.[7] |
Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety. For a solid, powdered substance like this compound, the following steps should be taken in the event of a spill:
-
Alert personnel: Immediately notify others in the vicinity.
-
Evacuate and ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and increase ventilation.
-
Don appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.
-
Contain the spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to prevent the powder from becoming airborne.[8]
-
Clean up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust. For the final cleaning of the surface, use a damp cloth or paper towel, and place it in the waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., water, if compatible) to remove any remaining residue. Dispose of the cleaning materials as hazardous waste.
-
Report the spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be carried out in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[9] The following workflow provides a structured approach to ensure compliance and safety.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
1. Designate a Satellite Accumulation Area (SAA):
-
In compliance with EPA regulations, designate an area in the laboratory at or near the point of waste generation to accumulate hazardous waste.[10]
-
This area must be under the control of the laboratory personnel.
2. Select and Label the Waste Container:
-
Choose a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) container with a screw-on lid is recommended.
-
The container must be in good condition and leak-proof.[11]
-
Properly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Irritant," "Aquatic Toxin").[12]
3. Deactivation via Adsorption (for small quantities):
-
Rationale: Activated carbon has a high surface area and porosity, making it an excellent adsorbent for a wide range of organic molecules, including heterocyclic amines.[13][14] This process effectively immobilizes the bioactive compound, reducing the risk of environmental contamination and potential for reactions in the waste container.
-
Procedure:
- In a fume hood, prepare a slurry of activated carbon in water (e.g., a 10-fold excess by weight of carbon to the chemical waste).
- Carefully weigh the this compound waste.
- Slowly add the powdered waste to the activated carbon slurry with stirring.
- Continue to stir the mixture for at least one hour to ensure maximum adsorption.
4. Waste Collection:
-
Carefully transfer the activated carbon slurry containing the adsorbed chemical into the pre-labeled hazardous waste container.
-
Rinse the container used for mixing with a small amount of water and add the rinsate to the waste container to ensure all the compound is transferred.
5. Container Management in the SAA:
-
Securely close the lid of the hazardous waste container. Containers must remain closed except when adding waste.[10]
-
Store the container in the designated SAA.
-
Ensure the container is stored in secondary containment to prevent the release of material in case of a leak.[11]
-
Segregate the container from incompatible waste streams.
6. Final Disposal:
-
Once the container is full, or on a regular schedule, arrange for a pickup by your institution's EHS department.
-
Do not dispose of this chemical down the drain or in the regular trash.[4] The aquatic toxicity of this class of compounds makes sewer disposal particularly harmful.
Transportation and Shipping
For off-site disposal, the waste will be transported by a licensed hazardous waste handler. The Department of Transportation (DOT) classifies "Toxic solids, organic, n.o.s." under UN2811, Hazard Class 6.1.[15][16] Your EHS department will ensure that all shipping papers and container markings are compliant with these regulations.[17][18]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all researchers. By understanding the hazards, utilizing appropriate protective measures, and following a systematic disposal workflow, we can ensure the safety of laboratory personnel and protect the environment. This commitment to the entire lifecycle of a chemical is a hallmark of scientific integrity and responsible research.
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Navigating the Safe Handling of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. The handling of novel chemical entities like 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride, a key intermediate in the synthesis of anti-inflammatory and analgesic drugs, demands a meticulous and informed approach to personal protective equipment (PPE)[1]. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the laboratory.
Understanding the Hazard Profile: A Conservative Approach
While a specific, comprehensive toxicological profile for this compound is not extensively documented, the known hazards of structurally similar pyrazole derivatives and amine hydrochlorides necessitate a cautious approach. The primary risks associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation[2][3]. Some related compounds are known to cause serious eye damage[4].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[3].
-
Acute Toxicity: Harmful if swallowed or in contact with skin[3][4].
-
Unknown Long-Term Effects: As with many research chemicals, the long-term health effects have not been fully investigated[5].
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE requirements for handling this compound. The selection of specific PPE should always be informed by a task-specific risk assessment.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes. | Protects against accidental splashes and airborne particles entering the eyes[5][6][7]. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber is a suitable initial choice). | Prevents skin contact and potential absorption of the chemical[5][6][7]. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination[5][8]. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a certified chemical fume hood. However, a NIOSH-approved respirator with a particulate filter should be used if dust is generated or if working outside of a fume hood[5][9]. | Minimizes the risk of inhaling airborne particles of the compound[10]. |
Procedural Discipline: Beyond the Equipment
The effectiveness of PPE is intrinsically linked to the discipline with which it is used. The following procedural workflow is designed to ensure a self-validating system of safety.
Caption: A logical workflow for the correct use of PPE, from preparation to disposal.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don your selected chemical-resistant gloves. Ensure they are pulled over the cuffs of your lab coat.
-
Eye/Face Protection: Put on your safety glasses or goggles. If a face shield is required, put it on after your eye protection.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
Doffing (Taking Off) PPE: The sequence of doffing is critical to prevent cross-contamination.
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield/Goggles: Remove your face shield or goggles from the back.
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.
-
Respirator (if used): Remove your respirator from the back.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water[10].
Disposal Plan: A Critical Final Step
Proper disposal of contaminated PPE is as important as its correct use.
-
Solid Waste: All disposable PPE (gloves, etc.) that has come into contact with this compound should be placed in a designated, labeled hazardous waste container.
-
Consult Local Regulations: Always adhere to your institution's and local authorities' guidelines for chemical waste disposal[4][5]. Do not dispose of this material down the drain or in regular trash.
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Restrict Access: Prevent others from entering the spill area.
-
Assess the Spill: From a safe distance, determine the extent of the spill.
-
Cleanup: Only trained personnel with the appropriate PPE, including respiratory protection, should clean up spills. Use an inert absorbent material to contain the spill, then collect it into a sealed container for hazardous waste disposal[7][9][10].
By integrating these robust safety protocols and a deep understanding of the potential hazards, researchers can confidently and safely handle this compound, fostering an environment of scientific excellence and unwavering commitment to safety.
References
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- Sigma-Aldrich. (2026, January 6). Safety Data Sheet for pyrazole.
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- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet for 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
